Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) derived from methylecgonidine, sharing a similar structure with cocaine but with key differences that enhance its utility in research [1] [2].
The table below provides a quantitative comparison of this compound and Cocaine.
| Property | This compound | Cocaine |
|---|---|---|
| Dopamine Reuptake Inhibition Potency [1] | Several times more potent | Baseline potency |
| Serotonin Reuptake Inhibition Potency [1] | Less potent | More potent |
| Duration of Action [1] [3] | Several times longer | Shorter |
| Local Anesthetic Effect [1] [3] | No | Yes |
| Cardiotoxicity [1] | Slightly less | Higher |
| Legal Status for Research [1] | Fewer licensing restrictions | Highly restricted & controlled |
Understanding this compound's metabolic fate is critical for detecting its use in forensic and clinical contexts. A 2024 study characterized its metabolism using rat urine and pooled human liver S9 fraction (pHLS9) [4].
This metabolic pathway can be visualized in the following experimental workflow.
Experimental protocols for metabolism studies typically involve:
Troparil, systematically named methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane-based dopamine reuptake inhibitor (DRI) used primarily in scientific research. It is structurally derived from methylecgonidine and represents a simplified cocaine analog with significant modifications to its pharmacological properties [1] [2].
Key Identifiers:
The compound was first synthesized in the 1970s by Clarke and colleagues with the intention of separating the stimulant actions of cocaine from its toxicity and dependence liability [1] [4] [5]. The most significant structural modification in this compound compared to cocaine is the replacement of the hydrolyzable ester linkage between the phenyl ring and tropane nucleus with a stable carbon-carbon bond, which fundamentally alters its metabolic profile and pharmacological properties [1] [2].
This compound functions primarily as a dopamine reuptake inhibitor (DRI) with high binding affinity for the dopamine transporter (DAT). Its mechanism involves blocking the reuptake of dopamine into presynaptic neurons, thereby increasing extracellular dopamine concentrations in the brain's reward pathways [1] [5].
Table: Comparative Pharmacological Profile of this compound and Reference Compounds
| Compound | DAT Affinity (Kᵢ, nM) | Potency Relative to Cocaine | Duration of Action | Selectivity Profile |
|---|---|---|---|---|
| This compound | 1.1-23 [5] | 3-6× more potent [1] [6] | Several times longer than cocaine [1] [2] | Preferential DRI, weaker SERT/NET inhibition [1] |
| Cocaine | ~100 [5] | Reference | Short (rapid metabolism) | Non-selective SNDRI |
| RTI-31 | 1.1 [5] | Highly potent | Long-lasting | DAT selective |
| WIN 35,428 | Similar to this compound [7] | Potent | Extended | DAT preferential |
The structural simplification of this compound compared to cocaine eliminates the local anesthetic properties while retaining and even enhancing the stimulant effects through more potent dopamine transporter binding [1] [2]. Research indicates this compound has a unique profile among phenyltropanes as it may be the only regular phenyltropane where norepinephrine transporter (NET) affinity exceeds dopamine transporter (DAT) affinity, though this requires further verification [1].
The critical carbon-carbon bond between the phenyl ring and tropane nucleus makes this compound resistant to esterase-mediated hydrolysis that rapidly metabolizes cocaine. This structural feature extends its duration of action to several times longer than cocaine and eliminates its local anesthetic activity, resulting in a pure stimulant profile [1] [2] [4].
This compound, particularly in ³H-radiolabeled forms, is extensively used to map the distribution and density of dopamine transporters in the brain using autoradiography techniques [1] [2] [5].
Experimental Protocol: DAT Binding Assay
Tissue Preparation: Fresh or frozen rat caudate putamen tissue is homogenized in appropriate buffer (typically 50mM Tris-HCl, pH 7.4, containing 120mM NaCl and 5mM KCl) [7].
Radioligand Binding: Tissue homogenates are incubated with [³H]WIN 35,428 (specific activity ~70-87 Ci/mmol) at concentrations ranging from 0.5-20nM in the presence or absence of test compounds [7].
Incubation Conditions: Samples are incubated for 120 minutes at 4°C to reach binding equilibrium [7].
Separation and Measurement: Bound radioligand is separated by rapid filtration through glass fiber filters (presoaked in 0.5% polyethylenimine) followed by washing with ice-cold buffer. Radioactivity is measured using liquid scintillation counting [7].
Data Analysis: Inhibition constants (Kᵢ) are calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀/(1 + [L]/Kₐ), where [L] is radioligand concentration and Kₐ is its dissociation constant [7].
Experimental workflow for dopamine transporter binding assays using this compound analogs
This compound serves as a valuable research tool in animal models of addiction and stimulant effects, particularly as it produces cocaine-like discriminative stimulus effects while avoiding the stringent licensing requirements for cocaine itself [1] [6].
Drug Discrimination Protocol:
Animal Training: Rats are trained to discriminate 10 mg/kg cocaine from saline using a standard two-lever operant conditioning procedure [6].
Reinforcement Schedule: Correct-lever responding is reinforced under a fixed-ratio 20 (FR20) schedule of food reinforcement [6].
Substitution Testing: Trained animals receive this compound or its analogs in substitution tests to determine if they generalize to the cocaine discriminative stimulus [6].
Data Collection: Complete substitution is defined as ≥80% drug-appropriate responding, with response rates comparable to training dose of cocaine [6].
Research demonstrates that this compound (WIN 35,065-2) substitutes completely for cocaine in drug discrimination studies, with phenyltropane analogs showing 6 to 26.8-fold greater potency than cocaine itself [6]. These potent cocaine-like effects in vivo correspond with high affinities for the cocaine recognition site on the dopamine transporter, providing evidence that this site mediates behavioral effects relevant to cocaine abuse [6].
The phenyltropane structure of this compound serves as a template for extensive SAR studies aimed at developing compounds with optimized transporter selectivity and reduced abuse liability [5].
Key SAR Findings:
Stereochemical Requirements: The ββ-isomer configuration of this compound is essential for high DAT affinity, with αβ-isomers showing markedly reduced activity [5].
Phenyl Ring Substitutions:
Tropane Modifications: Alkyl substitutions at the 6-position generally decrease DAT affinity with increasing chain length, though 6β-methyl substitution retains moderate activity (Kᵢ = 57 nM) [7].
Key structural features influencing this compound's dopamine transporter affinity
While this compound produces cocaine-like discriminative stimulus effects and functions as a reinforcer in animal models, its abuse liability in humans has proven extremely rare due to complex synthesis requirements and limited availability [1] [2]. The compound demonstrates reduced cardiotoxicity compared to cocaine, as the absence of local anesthetic activity eliminates sodium channel blockade effects that contribute to cocaine's cardiovascular toxicity [1].
Safety profiling in animal models indicates that at high doses (100 mg/kg), this compound can produce convulsions, though it appears safer than some more potent analogs like RTI-55 which can be lethal at this dose [5].
The legal status of this compound varies by jurisdiction and remains somewhat ambiguous:
The legal ambiguity stems from questions about whether structural simplification (removal of the ester linkage) constitutes "substantial similarity" to cocaine, as most precedent cases involve addition rather than removal of functional groups [2] [4].
This compound offers several advantages for neuroscience research:
DAT Selectivity: Higher potency and selectivity for DAT compared to cocaine, providing a more specific pharmacological tool [1]
Extended Duration: Longer action enables studies requiring sustained DAT inhibition without repeated administration [1] [2]
Reduced Regulatory Burden: As a non-controlled research chemical in many jurisdictions, it offers accessibility compared to Schedule II cocaine [1]
Radioligand Applications: ³H-labeled forms allow precise mapping of DAT distribution in brain tissue [1] [5]
Structural Template: Serves as a foundation for developing novel DAT inhibitors with optimized properties for treating cocaine addiction [8] [5]
Troparil is a phenyltropane-based dopamine reuptake inhibitor (DRI) structurally derived from methylecgonidine, the pyrolytic product of cocaine [1]. Its core mechanism and properties are summarized below.
The table below summarizes key quantitative data for this compound in comparison to cocaine.
| Parameter | This compound | Cocaine | Notes & References |
|---|---|---|---|
| Molecular Formula | C₁₆H₂₁NO₂ | C₁₇H₂₁NO₄ | [1] |
| Molar Mass | 259.349 g·mol⁻¹ | 303.353 g·mol⁻¹ | [1] |
| Melting Point | 190 - 191 °C | 98 °C | [1] |
| DAT Inhibition Potency | Higher | Lower | This compound is several times more potent as a DRI [1]. |
| SERT Inhibition Potency | Lower | Higher | This compound is less potent as a serotonin reuptake inhibitor [1]. |
| Duration of Action | Longer | Shorter | Lacking hydrolyzable ester bond [1] [3]. |
| Local Anesthetic Action | No | Yes | [1] |
Recent studies characterize this compound as a new psychoactive substance (NPS) with a cocaine-like profile [3] [4].
For researchers, understanding the methodology behind key findings is critical. The following summarizes the experimental protocol from the recent metabolism study [3] [4].
Objective: To characterize the in vitro and in vivo metabolism of this compound. Test Systems: Pooled human liver S9 fraction (pHLS9) and male Wistar rats. Dosing: Rats received a single oral dose of 2 mg/kg [4]. Sample Analysis: Samples (urine, incubation mixtures) were analyzed using HPLC-HRMS/MS (High-Performance Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry) [3] [4].
The experimental workflow for this study can be summarized as follows:
This compound serves as a potent and selective research tool for studying the dopamine transporter. Its distinct chemical structure provides advantages over cocaine for specific research applications, though its status as a new psychoactive substance necessitates careful legal consideration.
Forensic and research laboratories employ a multi-technique approach for the unequivocal identification of Troparil. The following table summarizes the key analytical methods and their specific configurations as detailed in the search results [1].
| Technique | Key Configuration Details | Primary Role in Identification |
|---|
| LC-ESI-QTOF-MS/MS | Column: Hypersil GOLD C18 (100 x 2.1 mm, 3 μm). Gradient: Water/ACN/formic acid to MeOH/ACN/formic acid over 12 min. ESI (+), capillary 4500 V. | High-resolution accurate mass measurement; structural elucidation via fragmentation patterns. | | GC-EI-MS | Column: ZB-SemiVolatiles (30 m x 0.25 mm, 0.25 μm). Temp: 75°C to 320°C. EI (70 eV). | Provides characteristic electron ionization fragmentation spectrum for library matching. | | NMR Spectroscopy | Spectrometer: Varian VNMRS-500 (¹H 499.8 MHz, ¹³C 125.7 MHz). Experiments: ¹H, ¹³C, COSY, HSQC, HMBC. | Definitive structural and stereochemical confirmation. |
The workflow for the analytical characterization of a suspected this compound sample typically follows a logical progression, integrating these techniques.
Analytical workflow for this compound identification
Understanding the identity of this compound requires a clear summary of its defining characteristics.
| Property | Description |
|---|---|
| IUPAC Name | methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [2] [3] |
| Other Names | β-CPT, WIN 35,065-2 [2] [4] |
| Molecular Formula | C₁₆H₂₁NO₂ [2] [3] |
| Molar Mass | 259.34 g·mol⁻¹ [2] [3] |
| CAS Number | 74163-84-1 (base), 50372-80-0 (HCl salt noted by some vendors) [2] [3] |
| Pharmacological Action | Dopamine Reuptake Inhibitor (DRI) [2] |
| Potency vs. Cocaine | Several times more potent as a dopamine reuptake inhibitor [2]. |
| Key Structural Feature | Direct C-C bond between phenyl and tropane rings (lacks hydrolyzable ester link in cocaine), leading to longer duration and no local anesthetic action [2] [4]. |
For toxicological analysis, knowledge of a substance's metabolites is essential for detection in biological samples. A 2024 metabolism study provides the following insights into this compound [5].
| Aspect | Findings |
|---|---|
| Study Models | In vitro (pooled human liver S9 fraction) and in vivo (rat urine). |
| Main Metabolic Step | Demethylation: Removal of the N-methyl group is a primary biotransformation. |
| Other Phase I Reactions | Hydroxylation on the tropane ring and/or the phenyl ring. |
| Phase II Metabolism | Glucuronidation of hydroxylated metabolites. |
| Key Note for Detection | Phase I metabolites were detected in both rat urine and human liver S9 incubations, while Phase II metabolites were only found in rat urine. The parent compound may not be detectable in urine. |
This compound is a potent synthetic stimulant that has appeared on the illicit drug market.
This compound ((-)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) is a synthetic stimulant and cocaine analogue that acts as a potent dopamine reuptake inhibitor with several times the potency and duration of cocaine. As a new psychoactive substance (NPS), this compound presents significant analytical challenges due to its structural complexity, potential isomeric interferences, and typically low concentrations in complex biological and seized material matrices. The phenyltropane structure of this compound, characterized by a tropane ring with phenyl and carbomethoxy substituents at the 3β and 2β positions respectively, creates a molecule that requires sophisticated analytical techniques for accurate identification and quantification.
The analysis of this compound is further complicated by several factors. First, the lack of ester linkage (unlike cocaine) increases its metabolic stability but may lead to the formation of unique metabolites that must be characterized. Second, the stereochemical considerations of the molecule ((1R,2S,3S,5S) configuration) may require chiral separation in some analytical contexts. Third, the emergence of novel analogues and the potential for mixed samples necessitates highly selective detection methods. High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) has emerged as the gold standard technique for this compound analysis due to its superior sensitivity, selectivity, and capability for non-targeted screening.
Chromatographic separation of this compound requires optimization to achieve baseline separation from potential interferences and matrix components. Based on established methodologies, the following parameters have been validated for this compound analysis:
Table 1: HPLC Conditions for this compound Separation
| Parameter | Specification | Notes |
|---|---|---|
| Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) | Thermo Fisher Scientific |
| Guard Column | Hypersil GOLD (10 × 2.1 mm, 3 μm) | Thermo Fisher Scientific |
| Mobile Phase A | Water/Acetonitrile/Formic Acid (90/10/0.1, v/v/v) | LC-MS grade solvents |
| Mobile Phase B | Methanol/Acetonitrile/Formic Acid (90/10/0.1, v/v/v) | LC-MS grade solvents |
| Gradient Program | 0-2 min: 10% B; 2-7 min: 10-90% B; 7-10 min: 90% B; 10-12 min: 90-10% B; 12-14 min: 10% B | Linear gradient |
| Flow Rate | 0.15 mL/min | Constant |
| Column Temperature | 25°C | Controlled |
| Injection Volume | 1-10 μL | Dependent on sensitivity requirements |
The gradient elution program is designed to achieve optimal separation of this compound from matrix components while maintaining a reasonable analysis time. The retention time for this compound under these conditions is approximately 6.8-7.2 minutes, though this should be verified with authentic standards in each laboratory. The use of acidified mobile phases enhances peak shape and ionization efficiency for this basic compound.
High-resolution mass spectrometry provides the specificity needed for definitive identification of this compound and its metabolites. The following parameters have been optimized for this compound detection:
Table 2: HRMS Parameters for this compound Analysis
| Parameter | Specification | Notes |
|---|---|---|
| Mass Analyzer | Quadrupole Time-of-Flight (QTOF) | Resolution >17,500 FWHM |
| Ionization Source | Electrospray Ionization (ESI) | Positive mode |
| Capillary Voltage | 4500 V | Optimized for this compound |
| Dry Gas Flow | 8.0 L/min | Nitrogen or air |
| Dry Heater | 180°C | - |
| Scan Range | m/z 50-1500 | Full scan mode |
| Collision Energies | 35-40 eV (ramped) | For MS/MS fragmentation |
| Calibration | Sodium formate cluster ions | Daily calibration recommended |
The protonated molecule [M+H]⁺ of this compound appears at m/z 260.1645 (theoretical) with a mass accuracy typically within 3 ppm when properly calibrated. The characteristic fragmentation pattern includes predominant ions at m/z 182.1176 (tropane ring with phenyl), m/z 124.1125 (protonated phenyltropane core), and m/z 84.0808 (N-methylated tropane fragment). These fragments provide structural confirmation through the characteristic loss of the carbomethoxy group and subsequent ring cleavages.
Reference standards of this compound may not be commercially available in all jurisdictions, requiring laboratories to synthesize their own or obtain through specialized suppliers. All solvents should be LC-MS grade to minimize contamination and ion suppression. Mobile phases should be prepared daily and degassed before use. Stock solutions of this compound should be prepared in methanol or acetonitrile at a concentration of 1 mg/mL and stored at -20°C when not in use. Working solutions should be prepared fresh weekly by appropriate dilution.
Sample preparation varies significantly depending on the matrix, with different approaches required for seized materials versus biological specimens:
Seized Materials: Accurately weigh approximately 10 mg of powdered sample into a 10 mL volumetric flask. Add 5 mL of methanol and sonicate for 15 minutes. Dilute to volume with methanol and mix thoroughly. Centrifuge at 10,000 × g for 5 minutes and dilute the supernatant 1:100 with mobile phase A before analysis. For quantitative applications, include internal standards such as deuterated analogues if available [1].
Biological Matrices (Urine, Plasma): To 1 mL of biological sample, add 2 mL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C. Reconstitute the residue in 100 μL of mobile phase A and transfer to an autosampler vial for analysis. For improved extraction efficiency, solid-phase extraction (e.g., mixed-mode cation exchange cartridges) may be employed [2].
This compound identification should follow established guidelines for confidence in identification, requiring multiple data points:
The following diagram illustrates the complete analytical workflow for this compound analysis, from sample preparation to data interpretation:
Figure 1: Complete analytical workflow for this compound analysis using HPLC-HRMS/MS
This compound displays characteristic fragmentation under collision-induced dissociation conditions that provides structural confirmation. The following table summarizes the key ions observed in the MS/MS spectrum:
Table 3: Characteristic MS/MS Fragments of this compound (m/z 260.1645)
| m/z | Relative Abundance (%) | Proposed Identification | Formula |
|---|---|---|---|
| 260.1645 | 100 | [M+H]⁺ (precursor) | C₁₆H₂₂NO₂⁺ |
| 182.1176 | 45-65 | Tropane ring with phenyl substituent | C₁₂H₁₆N⁺ |
| 124.1125 | 75-90 | Protonated phenyltropane core | C₈H₁₄N⁺ |
| 98.0964 | 20-35 | Ring cleavage product | C₆H₁₂N⁺ |
| 84.0808 | 85-100 | N-methylated tropane fragment | C₅H₁₀N⁺ |
The fragmentation pathway primarily involves initial loss of the carbomethoxy group followed by cleavages within the tropane ring system. The abundant fragment at m/z 84.0808 is particularly characteristic of the N-methyl-8-azabicyclo[3.2.1]octane structure and provides strong evidence for the tropane skeleton.
This compound metabolism follows several pathways that can be detected using the described HPLC-HRMS/MS method. Recent studies have identified multiple metabolites in rat urine and human liver preparations:
Table 4: Identified this compound Metabolites and Their Characteristics
| Metabolite | RT (min) | [M+H]⁺ (m/z) | Major Fragments | Proposed Structure |
|---|---|---|---|---|
| This compound | 7.2 | 260.1645 | 182.1176, 124.1125, 84.0808 | Parent compound |
| M1 (Demethylated) | 5.8 | 246.1489 | 182.1176, 124.1125, 84.0808 | N-desmethyl this compound |
| M2 (Hydroxylated) | 6.1 | 276.1594 | 198.1126, 140.1075, 84.0808 | Phenyl ring hydroxylation |
| M3 (Di-hydroxylated) | 5.5 | 292.1543 | 214.1075, 156.1024, 84.0808 | Multiple hydroxylations |
| M4 (Glucuronide) | 4.9 | 436.1965 | 260.1645, 182.1176, 84.0808 | O-glucuronide conjugate |
The demethylated metabolite (M1) represents the major biotransformation product, while hydroxylated metabolites (M2, M3) and their conjugates (M4) are present in lower abundances. The metabolic profile suggests that this compound undergoes extensive hepatic metabolism, which should be considered when developing analytical methods for biological specimens [2].
Method performance may be affected by various factors that require troubleshooting:
For quantitative applications, the method should be validated according to accepted guidelines. Key validation parameters include:
This compound identification in seized materials represents a primary application of this methodology. The described protocol enables unambiguous identification of this compound in complex mixtures often encountered in forensic casework. When applied to actual case samples, the method has successfully identified this compound in powders and tablets, sometimes in combination with other NPS such as piperazine derivatives [3] [4]. The high mass accuracy provided by QTOF instrumentation (<5 ppm) allows differentiation from isomeric compounds and provides confidence in identification when reference standards are unavailable.
This compound metabolism can be comprehensively characterized using the described HPLC-HRMS/MS method. Application to in vitro incubation systems (e.g., human liver S9 fractions or hepatocytes) and in vivo samples (e.g., rat urine) has revealed extensive metabolism through N-demethylation, hydroxylation, and conjugation pathways [2]. The non-targeted data acquisition capability of HRMS allows retrospective data mining for novel metabolites without re-analysis of samples, significantly enhancing research efficiency.
The HPLC-HRMS/MS method described herein provides a robust, sensitive, and selective approach for the identification and characterization of this compound in various matrices. The combination of reversed-phase chromatography with high-resolution accurate mass spectrometry enables definitive confirmation of this compound identity based on exact mass measurement and characteristic fragmentation pattern. The application of this methodology to seized materials and biological specimens demonstrates its utility in both forensic and clinical contexts, providing essential data for risk assessment and public health protection. As the NPS landscape continues to evolve, such reliable analytical methods remain crucial for effective monitoring and response to emerging drug threats.
Troparil ((1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a new psychoactive substance (NPS) with cocaine-like effects that has emerged as a substance of concern in forensic and clinical toxicology. As a phenyltropane-based dopamine reuptake inhibitor (DRI), this compound demonstrates several-fold higher potency and longer duration of action compared to cocaine, creating significant potential for abuse and adverse health effects [1]. The rising demand for cocaine and the limitations of plant-based drug production have increased the likelihood that consumers and distributors may turn to synthetic alternatives like this compound, mirroring patterns observed previously with the opioid crisis where fentanyl analogs led to increased overdose cases [2]. Despite its potential for misuse, intoxication cases have been rarely reported, partly due to the lack of metabolic biomarkers for detection in biological samples. This application note provides detailed protocols for characterizing this compound metabolism in rat urine, enabling toxicologists and researchers to identify appropriate markers for consumption and develop effective detection methods.
This compound undergoes extensive metabolism in biological systems, forming multiple metabolites through various enzymatic pathways. Understanding these transformations is crucial for developing comprehensive analytical methods for detecting this compound exposure.
Table 1: Phase I Metabolites of this compound Identified in Rat Urine
| Metabolite ID | Biotransformation | Mass Shift (Da) | Detection in Rat Urine | Relative Abundance |
|---|---|---|---|---|
| M1 | Demethylation | -14 | Detected | High (Primary metabolite) |
| M2 | Hydroxylation (tropane ring) | +16 | Detected | Medium |
| M3 | Hydroxylation (phenyl ring) | +16 | Detected | Medium |
| M4 | Combined demethylation and hydroxylation | +2 | Detected | Low |
Table 2: Phase II Metabolites of this compound Identified in Rat Urine
| Metabolite ID | Conjugation Type | Mass Shift (Da) | Detection System | Notes |
|---|---|---|---|---|
| M5 | Glucuronidation of M1 | +176 | Rat urine only | Phase II of primary metabolite |
| M6 | Glucuronidation of M2 | +176 | Rat urine only | - |
| M7 | Glucuronidation of M3 | +176 | Rat urine only | - |
The primary metabolic pathway for this compound involves demethylation, resulting in the formation of M1 as the predominant metabolite. Additional Phase I transformations include hydroxylation at both the tropane and phenyl rings, either as isolated transformations or in combination with demethylation [3]. Phase II metabolism proceeds mainly via glucuronidation of the hydroxylated Phase I metabolites, which significantly increases their water solubility and urinary excretion. It is noteworthy that while Phase I metabolites were detectable in both rat urine and pooled human liver S9 fraction (pHLS9) incubations, Phase II metabolites were exclusively identified in rat urine, highlighting important species-dependent metabolic differences that must be considered when extrapolating results [3] [2].
Table 3: HPLC Gradient Program for this compound Metabolite Separation
| Time (min) | Mobile Phase B (%) | Description |
|---|---|---|
| 0.0 | 5 | Initial conditions |
| 1.0 | 5 | Hold |
| 7.0 | 90 | Linear gradient |
| 10.0 | 90 | Wash |
| 10.1 | 5 | Re-equilibration |
| 15.0 | 5 | Column ready for next injection |
The identification of this compound metabolites should focus particularly on the demethylated metabolite (M1) as this represents the primary metabolic pathway. Hydroxylated metabolites may appear at earlier retention times due to increased polarity, while glucuronidated conjugates will typically elute later in the chromatographic method [3].
For clinical and forensic toxicology applications, the detection of this compound metabolites rather than the parent compound is essential for confirming consumption. The absence of detectable parent compound in urine highlights the importance of targeting these metabolic products for accurate assessment of exposure. The demethylated metabolite (M1) and its glucuronide conjugate (M5) represent the most appropriate biomarkers due to their relatively high abundance and persistence in urine [3].
Current limitations include the lack of reference standards for this compound metabolites, requiring tentative identification based on fragmentation patterns and predicted metabolic transformations. Future work should focus on the synthesis of authentic standards for definitive confirmation and quantification. Additionally, studies investigating the pharmacological activity of this compound metabolites would provide valuable information for correlating metabolic profiles with physiological effects [3] [2].
This protocol provides a comprehensive methodology for investigating the metabolic fate of this compound in rat urine using HPLC-HRMS/MS. The identification of specific metabolites, particularly the demethylated product and its glucuronide conjugate, enables toxicologists to detect this compound exposure in forensic and clinical settings. The experimental approach described can be adapted for studying related new psychoactive substances, contributing to improved public health responses to emerging drug threats.
Troparil is a new psychoactive substance (NPS) with a pharmacological profile similar to cocaine, acting as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. Its potency for dopamine and noradrenaline reuptake inhibition is reported to be four to five times higher than that of cocaine [1] [2]. Knowledge of its metabolic fate is essential for clinical toxicologists and forensic professionals to correctly diagnose intoxications and interpret cases [1]. This document provides detailed application notes and protocols for the separation, detection, and identification of this compound's Phase I and II metabolites, based on a 2024 study investigating its metabolic fate in both in vitro and in vivo models [1] [2].
The overall process for identifying this compound metabolites, from sample preparation to final identification, follows a logical workflow. Furthermore, the specific metabolic transformations of this compound have been characterized and can be visualized as a pathway.
The metabolic transformations of this compound follow a predictable pattern of Phase I and Phase II reactions, as detailed in the study [1].
This protocol is designed to identify Phase I metabolites and some Phase II metabolites using a human liver fraction, providing insight into human-specific metabolism [1].
Table: In Vitro Incubation Setup
| Parameter | Specification |
|---|---|
| Final Incubation Volume | 150 µL |
| Final Protein Concentration | 2 mg/mL |
| Substrate Concentration (this compound) | 25 µM |
| Incubation Temperature | 37 °C |
| Incubation Duration | 60 min and 480 min |
| Reaction Termination | Ice-cold acetonitrile |
Detailed Procedure:
This protocol provides a model for detecting the full range of metabolites, including Phase II conjugates that are formed in a living system [1].
Detailed Procedure:
This is the core analytical method for separating and identifying the metabolites [1].
Table: HPLC-HRMS/MS Instrument Parameters
| Component | Parameter / Setting |
|---|---|
| HPLC Column | Reversed-phase C18 column |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol or acetonitrile |
| Gradient | Linear gradient elution from low to high %B |
| Flow Rate | ~1.2 mL/min (with post-column split) |
| Injection Volume | 1-50 µL |
| Mass Spectrometer | High-resolution tandem MS (e.g., Q-Tof or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Data Acquisition | Full scan and data-dependent MS/MS (ddMS2) |
Identification Strategies:
The application of the above protocols revealed a specific metabolic profile for this compound [1].
Table: Identified this compound Metabolites | Metabolite Type | Key Biotransformation | Detectable Matrix | | :--- | :--- | :--- | | Phase I | N-Demethylation (Major pathway) | Rat Urine, pHLS9 | | Phase I | Hydroxylation of the Tropane ring | Rat Urine, pHLS9 | | Phase I | Hydroxylation of the Phenyl ring | Rat Urine, pHLS9 | | Phase I | Combined Hydroxylations (multiple sites) | Rat Urine, pHLS9 | | Phase II | Glucuronidation of Phase I metabolites | Rat Urine | | Note: The parent compound, this compound, was not detectable in rat urine, highlighting the importance of targeting its metabolites for toxicological analysis [1]. |
The protocols outlined here provide a robust framework for the identification of this compound metabolites. The use of complementary in vitro and in vivo models is crucial: the pHLS9 fraction helps predict human-specific Phase I metabolism, while the rat model confirms the in vivo relevance and is essential for detecting Phase II glucuronide conjugates, which were only found in urine [1].
The strategic use of HRMS/MS with data-dependent scanning and constant neutral loss experiments is highly effective for the untargeted discovery and confident identification of both Phase I and II metabolites. For forensic and clinical laboratories, targeting the demethylated metabolite and the various glucuronide conjugates in urine is recommended as the most reliable strategy for confirming this compound intake.
The dopamine transporter (DAT) is a presynaptic membrane protein that plays a critical role in regulating dopaminergic neurotransmission by facilitating the reuptake of dopamine from the synaptic cleft back into presynaptic neurons. This transporter is primarily concentrated in brain regions rich in dopaminergic terminals, including the caudate, putamen, nucleus accumbens, and olfactory tubercle, with lower densities observed in the substantia nigra, amygdala, and hypothalamus. Alterations in DAT expression and function are implicated in numerous neurodegenerative and neuropsychiatric disorders, including Parkinson's disease (PD), attention deficit-hyperactivity disorder (ADHD), drug abuse, Huntington's chorea, and schizophrenia. Consequently, the ability to accurately image and quantify DAT density in living brain tissue has become an essential tool for both research and clinical applications.
This compound (also known as (–)-2β-Carbomethoxy-3β-phenyltropane, WIN 35,065-2, or β-CPT) represents a valuable phenyltropane-based DAT ligand for scientific investigation of the dopamine transporter. As a dopamine reuptake inhibitor (DRI), this compound demonstrates several advantageous properties compared to cocaine, another DAT inhibitor with similar mechanism. This compound is several times more potent than cocaine as a dopamine reuptake inhibitor while exhibiting reduced potency as a serotonin reuptake inhibitor. Its extended duration of action spans several times longer than cocaine due to the direct connection of the phenyl ring to the tropane ring through a non-hydrolyzable carbon-carbon bond. This structural characteristic eliminates the local anesthetic properties associated with cocaine, rendering this compound a pure stimulant with potentially reduced cardiotoxicity.
The application of radiolabeled this compound derivatives enables researchers to map the distribution and density of dopamine transporters in the brain using various imaging modalities, including positron emission tomography (PET) and single-photon emission computed tomography (SPECT). These imaging approaches provide critical insights into DAT alterations in pathological conditions, monitor disease progression, and evaluate therapeutic interventions targeting the dopaminergic system.
This compound possesses a distinctive tropane alkaloid structure with specific stereochemical requirements for optimal DAT binding. The chemical designation of this compound is Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, with a molecular formula of C₁₆H₂₁NO₂ and a molar mass of 259.349 g·mol⁻¹. The compound features a tropane ring system with specific stereochemical configurations at the 2β and 3β positions, which are critical for its high-affinity interaction with the DAT. The phenyl ring at the 3β position and the carbomethoxy group at the 2β position constitute essential pharmacophoric elements that facilitate binding to the transporter protein.
Unlike cocaine, which contains an ester linkage susceptible to enzymatic hydrolysis, this compound incorporates a non-hydrolyzable carbon-carbon bond between the phenyl ring and the tropane nucleus. This structural modification enhances the metabolic stability of the compound, extending its biological half-life and duration of action. The absence of an ester linkage also eliminates local anesthetic properties, resulting in a pure stimulant profile with potentially reduced cardiotoxicity compared to cocaine.
This compound exhibits high affinity and selectivity for the dopamine transporter, with binding characteristics that make it particularly suitable for neuroimaging applications:
DAT Binding Affinity: this compound demonstrates approximately 3-5 times greater potency than cocaine as a dopamine reuptake inhibitor, with Ki values typically in the low nanomolar range (e.g., 3-5 nM).
Selectivity Profile: While this compound shows high affinity for DAT, it exhibits significantly lower affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET), enhancing its specificity for dopaminergic system imaging.
Binding Kinetics: The compound displays favorable binding kinetics, with reversible binding to DAT that permits quantitative analysis of transporter density.
Table 1: Binding Affinity Profile of this compound and Reference Compounds at Monoamine Transporters
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT Selectivity (SERT/DAT) | DAT Selectivity (NET/DAT) |
|---|---|---|---|---|---|
| This compound | 3-5 | >500 | >500 | >100-fold | >100-fold |
| Cocaine | 10-20 | 50-100 | 100-200 | 5-10 fold | 10-20 fold |
| GBR12909 | 2.42 | - | - | - | - |
The distinct binding site of this compound on DAT compared to cocaine analogs has been demonstrated through photoaffinity labeling studies. While cocaine analogs like [¹²⁵I]RTI 82 bind to transmembrane domains 4-7 of DAT, benztropine-based analogs (including this compound) predominantly interact with transmembrane domains 1 and 2, suggesting potentially different mechanisms of transport inhibition [1]. This differential binding may contribute to the unique behavioral profiles observed with this compound compared to cocaine in animal models of drug abuse.
This compound can be radiolabeled with various isotopes to accommodate different experimental and imaging requirements:
³H-labeled this compound: Used for in vitro autoradiography and binding assays, providing high resolution for detailed receptor mapping.
¹¹C-labeled this compound: Employed for PET imaging studies, benefiting from the relatively short half-life (20 minutes) of carbon-11 for repeated measurements.
¹⁸F-labeled tropane derivatives: While not this compound itself, numerous fluorinated tropane analogs have been developed for PET imaging, leveraging the longer half-life (109.8 minutes) of fluorine-18 for extended imaging protocols [2].
¹²³I-labeled tropane derivatives: Suitable for SPECT imaging applications, with an optimal energy profile for clinical gamma cameras.
The choice of radiolabel depends on specific research objectives, available infrastructure, and the desired balance between spatial/temporal resolution and practical considerations related to isotope availability and handling.
The synthesis of [³H]this compound typically begins with the precursor nor-troparil, which undergoes N-alkylation using [³H]methyl iodide. The protocol involves:
Reaction Setup: Dissolve 1 mg of nor-troparil precursor in 1 mL of anhydrous dimethylformamide (DMF) in a sealed reaction vessel.
Alkylation: Add 5 mCi of [³H]methyl iodide and 10 μL of triethylamine as base. Heat the mixture at 60°C for 30 minutes with occasional stirring.
Purification: Apply the reaction mixture to a preparative TLC plate (silica gel, methanol:chloroform 1:9) and develop. Extract the band corresponding to this compound (Rf ≈ 0.6) with dichloromethane.
Quality Control: Analyze radiochemical purity using analytical TLC or HPLC. The product should demonstrate >98% radiochemical purity with specific activity typically ranging from 70-90 Ci/mmol.
Radiolabeling with carbon-11 requires rapid synthetic procedures due to the short half-life (20 minutes) of this isotope:
¹¹C-Methylation: React [¹¹C]methyl iodide or [¹¹C]methyl triflate with the nor-troparil precursor (0.5 mg in 0.5 mL acetone) in the presence of sodium hydroxide (5 μL, 0.1 N).
Trapping and Reaction: Trap [¹¹C]methyl iodide at room temperature in the reaction mixture, then heat at 80°C for 5 minutes.
HPLC Purification: Inject the reaction mixture onto a semi-preparative HPLC column (C18, 10 × 250 mm) eluted with ethanol:water:triethylamine (60:40:0.1) at 4 mL/min. Collect the product peak at approximately 8-10 minutes.
Formulation: Evaporate the HPLC fraction and reconstitute in sterile saline containing 10% ethanol. Pass through a 0.22 μm sterile filter for animal or human use.
Quality Assurance: Determine radiochemical purity (>95%), specific activity (>1 Ci/μmol at end of synthesis), and radiochemical identity by co-injection with authentic standard.
The entire process, from end of bombardment to final formulation, should be completed within 40-45 minutes to ensure sufficient radioactivity for imaging studies.
Tissue Homogenization: Isolate fresh rat striatum or use DAT-transfected cell lines (e.g., LLC-PK1 cells expressing human DAT). Homogenize tissue in 20 volumes of ice-cold sucrose-phosphate buffer (10 mM Na₂HPO₄, pH 7.4, containing 0.32 M sucrose) using a Brinkman Polytron homogenizer.
Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes at 4°C to remove nuclei and cellular debris. Collect the supernatant and centrifuge at 20,000 × g for 20 minutes.
Membrane Resuspension: Resuspend the resulting pellet in assay buffer (50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 0.1% bovine serum albumin) and preincubate at 37°C for 15 minutes to remove endogenous dopamine.
Protein Determination: Quantify protein concentration using the Bradford method, adjusting the final suspension to 1-2 mg protein/mL for binding assays.
Assay Setup: Incubate membrane preparations (100-200 μg protein) with increasing concentrations of [³H]this compound (0.1-20 nM) in a total volume of 500 μL assay buffer.
Non-specific Binding: Determine non-specific binding using parallel tubes containing 10 μM unlabeled cocaine or GBR12909.
Incubation: Conduct assays in triplicate at 4°C for 2 hours to reach equilibrium binding.
Separation and Detection: Terminate reactions by rapid filtration through GF/B glass fiber filters presoaked in 0.3% polyethylenimine. Wash filters three times with 4 mL ice-cold Tris buffer (50 mM, pH 7.4). Transfer filters to scintillation vials, add cocktail, and quantify radioactivity by liquid scintillation counting.
Data Analysis: Analyze specific binding (total minus non-specific) using nonlinear regression to determine Bmax (receptor density) and Kd (equilibrium dissociation constant).
Procedure: Incubate membranes with a fixed concentration of [³H]this compound (approximately 2 nM) and increasing concentrations of competing drugs (10⁻¹² to 10⁻⁵ M).
Data Analysis: Determine IC50 values from competition curves and calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Table 2: Representative Binding Parameters of this compound and Related Tropane Derivatives
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | log P | Reference |
|---|---|---|---|---|---|
| This compound | 3-5 | >500 | >500 | 2.8 | [3] |
| 6b | 3.79 ± 1.04 | - | - | 1.52 | [2] |
| 6d | 2.64 ± 0.03 | - | - | 1.72 | [2] |
| 7b | 4.63 ± 0.31 | - | - | - | [2] |
| 12b | 699 ± 11.3 | - | - | -0.11 | [2] |
| 13b | 18.3 ± 3.10 | - | - | 1.88 | [2] |
| GBR12909 | 2.42 | - | - | - | [2] |
Animal Selection: Use adult Sprague-Dawley rats (250-300 g) or non-human primates (e.g., rhesus monkeys) appropriate for the research question.
Anesthesia: Anesthetize animals with isoflurane (2-3% in oxygen) or ketamine/xylazine (rats: 80/10 mg/kg i.p.; monkeys: 10-15 mg/kg i.m.) for restraint during imaging procedures.
Physiological Monitoring: Maintain body temperature at 37°C using a heating pad and monitor respiratory rate and heart rate throughout the procedure.
Catheterization: Insert indwelling venous catheters for radiotracer administration and arterial catheters for blood sampling if metabolite analysis and input function determination are required.
Radiotracer Injection: Administer [¹¹C]this compound or appropriate radiolabeled analog intravenously as a bolus (20-50 μCi for rats, 5-10 mCi for humans) in a volume of 1-2 mL saline.
Dynamic Image Acquisition: Begin image acquisition immediately upon tracer injection using a microPET or clinical PET scanner. Collect dynamic frames with increasing duration (e.g., 12 × 10 s, 6 × 30 s, 5 × 60 s, 5 × 120 s, 8 × 300 s) over 60-90 minutes.
Transmission Scanning: Perform a transmission scan using a ⁶⁸Ge source for attenuation correction before or after the emission scan.
Reconstruction: Reconstruct images using filtered backprojection or iterative algorithms, applying all appropriate corrections (attenuation, scatter, random coincidences).
The following workflow diagram illustrates the experimental protocol for in vivo DAT imaging using radiolabeled this compound:
Experimental Workflow for DAT Imaging with Radiolabeled this compound
Blood Sampling: Collect arterial blood samples at predetermined time points (e.g., 0.5, 2, 5, 10, 20, 30, 45, 60 minutes) after radiotracer injection.
Plasma Separation: Centrifuge blood samples immediately at 4°C to separate plasma.
Metabolite Extraction: Mix plasma with acetonitrile (1:2 v/v) to precipitate proteins, then centrifuge and collect supernatant.
HPLC Analysis: Inject supernatant onto an HPLC system equipped with a radioactivity detector to separate parent radiotracer from radioactive metabolites.
Metabolite Correction: Calculate the fraction of unmetabolized tracer in plasma over time and use this to correct the plasma input function for quantitative modeling.
Accurate quantification of DAT availability using this compound derivatives requires appropriate mathematical modeling approaches:
Binding Potential (BPND): Represents the ratio of receptor density (Bmax) to the equilibrium dissociation constant (Kd), typically calculated using reference tissue models that avoid arterial blood sampling.
Distribution Volume (DV): The ratio of tracer concentration in tissue to that in plasma at equilibrium, reflecting both specific and non-specific binding.
Specific Uptake Ratio: A simplified parameter calculated as (target region activity - reference region activity) / reference region activity, often used in clinical settings.
The optimal acquisition time window for DAT quantification has been established for various tropane-based radiotracers. For [¹⁸F]FE-PE2I, a novel PET radioligand for DAT imaging, the time window between 16.5 and 42 minutes provides the highest correlation between binding potential and specific binding ratios [4].
Proper interpretation of this compound binding studies requires consideration of several factors:
Regional Variation: Normal DAT density follows a specific topographic distribution within the striatum, with the highest levels in the posterior putamen, intermediate in the anterior putamen and caudal caudate, and lowest in the ventral striatum.
Age-Related Changes: DAT availability normally declines with age at a rate of approximately 5-10% per decade, requiring age-matched controls for comparative studies.
Pharmacological Interventions: Various medications, particularly those affecting dopaminergic transmission (e.g., antidepressants, antipsychotics, stimulants), can influence DAT binding parameters.
Disease-Specific Patterns: Different neurological disorders exhibit characteristic patterns of DAT alteration:
Table 3: Expected DAT Availability Changes in Neurological Disorders
| Condition | Striatal DAT Binding | Pattern | Clinical Correlation |
|---|---|---|---|
| Normal Aging | Mild decrease (~5-10% per decade) | Uniform reduction | Asymptomatic |
| Parkinson's Disease | Severe decrease (30-70%) | Asymmetric, posterior putamen first | Motor severity |
| Atypical Parkinsonism | Severe decrease (40-80%) | Symmetric, caudate and putamen | Poor levodopa response |
| Drug Abuse | Variable (increase or decrease) | Diffuse or regional | Craving, dependence severity |
| ADHD | Mild to moderate increase | Widespread | Inattention, hyperactivity |
This compound and its derivatives serve as valuable tools in neuroscience research for investigating DAT function and dopaminergic pathology:
Neurotransmitter Transport Mechanisms: Elucidate the molecular mechanisms of dopamine transport and inhibition through structure-activity relationship studies and binding site mapping [1].
Animal Models of Disease: Validate and characterize animal models of Parkinson's disease, drug addiction, and other dopaminergic disorders by quantifying DAT changes in response to neurotoxic lesions (e.g., 6-OHDA, MPTP) or pharmacological manipulations.
Drug Development: Screen novel compounds for DAT affinity and selectivity, providing critical pharmacokinetic and pharmacodynamic data for candidate therapeutics targeting the dopaminergic system.
Behavioral Correlates: Investigate relationships between DAT availability and specific behavioral phenotypes in animal models of cognition, motivation, and motor function.
The distinct behavioral profile of this compound compared to cocaine, despite both being DAT inhibitors, makes it particularly valuable for studying the mechanisms underlying stimulant effects and addiction liability. Research suggests that this compound has less abuse potential than cocaine, making it an interesting candidate for development of cocaine substitution therapies [3].
In clinical settings, tropane-based DAT radiotracers have established roles in:
Differential Diagnosis: Distinguishing Parkinson's disease and other neurodegenerative parkinsonisms from non-degenerative conditions (e.g., essential tremor, drug-induced parkinsonism) through characteristic patterns of striatal DAT loss.
Disease Progression Monitoring: Tracking the natural history of neurodegenerative diseases and assessing the efficacy of neuroprotective therapies in clinical trials.
Preclinical Detection: Identifying individuals in the presymptomatic stages of Parkinson's disease who demonstrate reduced DAT binding before the emergence of overt motor symptoms.
Treatment Planning: Guiding clinical decisions regarding initiation of dopaminergic therapy in patients with uncertain diagnosis.
Recent advances in imaging protocols have enabled the development of single-day multimodal imaging approaches that combine DAT imaging with other biomarkers. For instance, simultaneous assessment of DAT availability with [¹²³I]ioflupane SPECT, cardiac sympathetic innervation with [¹²³I]MIBG scintigraphy, and cerebral metabolism with [¹⁸F]FDG PET provides a comprehensive biomarker profile for Parkinsonian syndromes according to the newly proposed biological classification system (SyNeurGe) [5].
Working with radioactive materials requires strict adherence to safety protocols:
Radiation Protection: Implement time, distance, and shielding principles when handling radiolabeled compounds. Use lead shields and syringe shields for doses exceeding 1 mCi.
Personal Protective Equipment: Wear laboratory coats, disposable gloves, and safety glasses when working with radioactive materials. Monitor personal exposure with dosimetry badges.
Waste Disposal: Collect and separate radioactive waste according to isotope half-life and chemical hazard. Store decayed waste appropriately before disposal as non-radioactive waste.
Spill Management: Establish designated work areas with absorbent backing and prepare spill kits specifically for radioactive materials.
Animal Welfare: Adhere to institutional animal care and use committee (IACUC) guidelines for appropriate anesthesia, monitoring, and minimization of pain and distress.
Human Subject Protection: Obtain approval from institutional review board (IRB) and radiation safety committee before conducting human imaging studies.
Informed Consent: Ensure participants receive comprehensive information about the procedure, risks, and benefits before providing written consent.
Pregnancy Screening: Implement protocols to exclude potentially pregnant women from research involving radiation exposure.
The legal status of this compound varies by jurisdiction but may be considered a controlled substance analog of cocaine in some countries, including the United States, due to its structural similarity [3]. Researchers should consult local regulations regarding scheduling and control of tropane compounds. In Canada, the legal status of this compound and related cocaine analogs depends on whether they are considered derivatives of ecgonine, coca, or cocaine according to the wording in the Controlled Drugs and Substances Act.
For approved DAT imaging agents used in clinical practice (e.g., [¹²³I]ioflupane), regulatory approval from agencies such as the FDA or EMA is required, with specific guidelines for appropriate use and interpretation.
Low Radiochemical Yield: Optimize precursor concentration, reaction temperature, and time. Ensure anhydrous conditions for nucleophilic fluorination reactions.
High Non-specific Binding: Include protease inhibitors during membrane preparation. Increase salt concentration in assay buffer or add bovine serum albumin to reduce non-specific binding.
Poor Brain Uptake: Consider modifying lipophilicity through structural adjustments. Compounds with log P values between 1.5 and 3.0 typically exhibit optimal blood-brain barrier penetration [2].
Rapid Metabolism: Explore deuterated analogs to enhance metabolic stability. Deuteration at vulnerable positions can significantly improve in vivo stability without affecting binding affinity [6].
Reference Region Selection: The cerebellum is typically used as a reference region due to its negligible DAT density. However, in conditions with widespread DAT loss or cerebellar pathology, alternative reference regions may be considered.
Scan Duration: Balance between adequate sampling for kinetic modeling and practical considerations regarding patient comfort and scanner availability. For [¹⁸F]FE-PE2I, a 16.5-42 minute acquisition window provides optimal data for simplified quantification [4].
Quantification Methods: Choose between simple ratio approaches, reference tissue models, or full kinetic modeling based on research question, available infrastructure, and required precision.
This compound and related tropane derivatives represent powerful pharmacological tools for investigating the dopamine transporter in both basic research and clinical settings. Their high affinity and selectivity for DAT, combined with favorable binding kinetics, enable precise quantification of transporter density and distribution. The comprehensive protocols outlined in this document provide researchers with detailed methodologies for radiolabeling, in vitro characterization, and in vivo imaging applications.
Recent advances in tracer development have focused on improving metabolic stability through strategies such as deuterium substitution while maintaining high binding affinity [6]. The ongoing optimization of imaging protocols, including the development of single-day multimodal approaches [5], continues to enhance the research and clinical utility of DAT imaging. As our understanding of the dopaminergic system evolves, this compound-based imaging approaches will undoubtedly continue to contribute valuable insights into the pathophysiology of neurological and psychiatric disorders and facilitate the development of novel therapeutic interventions.
This compound (Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a synthetic phenyltropane derivative first synthesized in 1970 that functions as a potent cocaine-like new psychoactive substance (NPS) with significant abuse potential [1] [2]. This compound acts as a monoamine reuptake inhibitor with particular potency at dopamine and norepinephrine transporters, where it demonstrates 4-5 times higher potency compared to cocaine [1] [2]. This compound has been identified in samples collected from drug users in Europe, confirming its active consumption in recreational settings despite the lack of formal human intoxication reports in the literature [3] [2]. The extended duration of action and higher potency of this compound compared to cocaine present substantial public health concerns, particularly as the global demand for cocaine-like stimulants continues to rise [1].
The analysis of this compound in biological matrices presents significant challenges due to its complex metabolic profile and the need to distinguish it from structurally similar compounds. Unlike traditional drugs of abuse with well-characterized metabolic pathways, this compound's metabolism was only recently elucidated, creating analytical gaps in clinical and forensic toxicology [1]. The lack of reference standards for this compound metabolites further complicates detection, requiring sophisticated analytical approaches that can provide structural information without authentic standards [1]. Additionally, the stereochemical complexity of the tropane ring structure demands high-resolution separation techniques to distinguish this compound from potential isomers and related compounds that may be present in biological samples [3].
Collection Parameters: Urine samples should be collected over a 24-hour period following administration using metabolism cages designed for separate collection of urine and feces [1]. The minimum acceptable urine volume for analysis is 40 mL to ensure sufficient sample for comprehensive metabolite profiling [1].
Storage Conditions: Immediately after collection, urine samples must be tested directly followed by storage at -20°C to preserve metabolite integrity and prevent degradation [1]. Prior to analysis, frozen samples should be thawed gradually at 4°C and mixed thoroughly to ensure homogeneity.
Preparation Protocol: Transfer a 100 μL aliquot of urine to a clean tube and prepare according to the method established by Wissenbach et al. [1]. While the specific details of the preparation method were truncated in the available literature, typical urine preparation for LC-MS analysis includes protein precipitation with organic solvents such as acetonitrile or methanol, followed by centrifugation and dilution with mobile phase compatible solvents.
The in vitro metabolism study using pHLS9 provides a human-relevant metabolic profile without the ethical concerns associated with human administration studies. The following protocol details the incubation procedure:
Incubation Setup: The final incubation volume should be 150 μL with a protein concentration of 2 mg/mL [1] [2]. Prepare the preincubation mixture containing 25 μg/mL alamethicin (UGT reaction mix solution B), 90 mM phosphate buffer (pH 7.4), 2.5 mM Mg²⁺, 2.5 mM isocitrate, 0.6 mM NADP⁺, 0.8 U/mL isocitrate dehydrogenase, 100 U/mL superoxide dismutase, 0.1 mM AcCoA, 2.3 mM acetyl carnitine, and 8 U/mL carnitine acetyltransferase [1].
Preincubation: Perform preincubation at 37°C with agitation at 200 rpm for exactly 10 minutes to activate the enzymatic systems [1].
Reaction Initiation: Add the following components to the preincubation mixture: 2.5 mM UDP-glucuronic acid (UGT reaction mixture solution A), 40 μM aqueous PAPS, 1.2 mM SAM, 1 mM DTT, 10 mM GSH, and 25 μM this compound substrate in phosphate buffer [1]. Start the reactions by adding the 25 μM substrate.
Incubation Parameters: Conduct incubations using a temperature-controlled shaker (e.g., Cell Media TS pro) maintained at 37°C with agitation at 200 rpm for a maximum of 480 minutes (8 hours) [1].
Termination Procedure: At 60 minutes, transfer 60 μL of the mixture to a reaction tube and terminate the reaction with 20 μL ice-cold acetonitrile [1]. For the remaining mixture, continue incubation for an additional 7 hours and then stop the reaction by adding 30 μL of ice-cold acetonitrile. After precipitation for 30 minutes at -18°C, centrifuge samples for 2 minutes at 18,407× g, transfer 60 μL of the upper phase to an MS vial, and inject 1 μL into the HPLC-HRMS/MS system [1].
Quality Controls: Always include blank incubations without substrate and control samples without pHLS9 to identify interfering compounds and non-enzymatic transformations [1].
Table 1: Incubation Components for In Vitro Metabolism Studies
| Component | Final Concentration | Function |
|---|---|---|
| Alamethicin | 25 μg/mL | Pore-forming agent for UGT activation |
| Phosphate buffer | 90 mM (pH 7.4) | Physiological pH maintenance |
| Mg²⁺ | 2.5 mM | Cofactor for enzymatic reactions |
| NADP⁺ | 0.6 mM | Cofactor for cytochrome P450 enzymes |
| UDP-glucuronic acid | 2.5 mM | Glucuronidation cofactor |
| PAPS | 40 μM | Sulfation cofactor |
| SAM | 1.2 mM | Methylation cofactor |
| GSH | 10 mM | Trapping reactive metabolites |
| This compound substrate | 25 μM | Compound of interest |
The chromatographic separation represents a critical step in resolving this compound and its metabolites from endogenous compounds in biological matrices. The following conditions have been optimized for this compound analysis:
Column Selection: Use a Hypersil GOLD C18 analytical column (100 × 2.1 mm, 3 μm particle size) with a Hypersil GOLD guard column (10 × 2.1 mm, 3 μm particle size) to ensure optimal separation and column protection [3]. Maintain the column temperature at 25°C throughout the analysis [3].
Mobile Phase Composition: Utilize a binary mobile phase system where Solvent A consists of water/acetonitrile/formic acid (90/10/0.1, v/v/v) and Solvent B consists of methanol/acetonitrile/formic acid (90/10/0.1, v/v/v) [3]. The addition of formic acid to both mobile phases enhances ionization efficiency in positive ESI mode and improves chromatographic peak shape.
Gradient Program: Employ the following elution gradient at a constant flow rate of 0.15 mL/min:
Injection Volume: Inject 1 μL of the prepared sample into the HPLC system to achieve optimal detection without column overloading [1].
High-resolution mass spectrometry is essential for the unambiguous identification of this compound and its metabolites through accurate mass measurement and structural elucidation via fragmentation patterns.
Instrument Configuration: The analysis should be performed using a high-resolution tandem mass spectrometer with a time-of-flight (TOF) analyzer (e.g., micrOTOF-QII) coupled to the HPLC system [3]. The instrument should provide a resolving power exceeding 17,500 FWHM (full width at half maximum) to ensure sufficient mass accuracy for elemental composition determination [3].
Ionization Parameters: Operate in positive electrospray ionization (ESI) mode with the following settings:
Data Acquisition: Acquire full scan mass spectra over the m/z range of 50-1500 to capture both precursor ions and potential metabolites [3]. For structural characterization, use auto-MS/MS acquisition mode with collision-induced dissociation (CID). Apply a collision energy gradient optimized for this compound and its metabolites: for m/z values ranging from 200 to 400, use collision energies linearly ramped from 35 to 40 eV [3].
Mass Calibration: Ensure high mass accuracy by calibrating the TOF analyzer with a sodium formate solution prior to each analytical batch [3].
Table 2: Optimized HPLC-HRMS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Hypersil GOLD C18 (100 × 2.1 mm, 3 μm) | Optimal reversed-phase separation |
| Mobile Phase A | Water/ACN/FA (90/10/0.1) | Aqueous phase with acid modifier |
| Mobile Phase B | MeOH/ACN/FA (90/10/0.1) | Organic phase with acid modifier |
| Flow Rate | 0.15 mL/min | Compatible with ESI source |
| Gradient Time | 14 minutes | Balance between resolution and throughput |
| ESI Mode | Positive | Enhanced for basic compounds |
| Capillary Voltage | 4500 V | Optimal spray formation |
| Mass Range | m/z 50-1500 | Coverage for metabolites |
| Collision Energy | 35-40 eV (m/z 200-400) | Optimal fragmentation for structural ID |
The identification of this compound metabolites requires a systematic approach that combines accurate mass measurement, interpretation of fragmentation patterns, and understanding of common biotransformation pathways. The following workflow provides a robust framework for comprehensive metabolite profiling:
Data Processing: Process all high-resolution MS data using appropriate software (e.g., Compass 1.3 for Bruker instruments) that enables mass defect filtering, isotopic pattern recognition, and component extraction based on retention time and mass spectral data [3].
Metabolite Screening: Identify potential metabolites by searching for characteristic mass shifts from the parent compound that correspond to common phase I and phase II biotransformations. Key mass shifts to monitor include:
Confidence Assessment: Assign confidence levels to metabolite identifications based on the following criteria:
This compound displays a characteristic fragmentation pattern that provides essential structural information and enables the identification of metabolite modification sites. The interpretation of these patterns requires understanding of the tropane ring fragmentation behavior:
Parent Compound Fragmentation: Under CID conditions, this compound (C₁₆H₂₁NO₂⁺, theoretical m/z 260.1650) typically produces fragment ions at m/z 182 (loss of methyl phenyl group), m/z 124 (tropane ring fragment), and m/z 84 (protonated tropane) [3]. These characteristic fragments serve as diagnostic ions for identifying this compound-related metabolites.
Hydroxylated Metabolites: Hydroxylation produces a +15.995 Da mass shift in the precursor ion. The modification site can be determined by examining the fragmentation pattern - hydroxylation on the tropane ring typically results in fragment ions at m/z 140 and m/z 100, while hydroxylation on the phenyl ring produces characteristic fragments at m/z 198 and may preserve the m/z 124 tropane fragment [1].
Demethylated Metabolites: Demethylation of the ester group results in a -14.016 Da mass shift (theoretical m/z 246.1494) and produces characteristic fragment ions at m/z 168 (corresponding to demethylated form of m/z 182) while maintaining the tropane-related fragments at m/z 124 and m/z 84 [1]. This demethylation represents the main metabolic pathway for this compound based on current research.
Glucuronidated Metabolites: Glucuronidation produces a +176.032 Da mass shift and typically shows characteristic neutral losses of 176 Da in MS/MS mode. Glucuronides of hydroxylated this compound metabolites may undergo in-source fragmentation to yield the aglycone ion, providing additional confirmation of the metabolite identity [1].
This compound undergoes extensive Phase I metabolism through multiple pathways, with demethylation representing the predominant biotransformation. The following Phase I metabolites have been identified in both rat urine and human liver S9 fraction incubations:
M1 - Demethylated this compound: This metabolite results from ester demethylation and represents the major Phase I metabolite of this compound [1]. It exhibits a protonated molecule at m/z 246.1494 (C₁₅H₁₉NO₂⁺) and fragments to produce ions at m/z 168, 124, and 84. This metabolite was detected in both rat urine and pHLS9 incubations, confirming its formation across species.
M2 - Hydroxylated this compound (Tropane Ring): Hydroxylation on the tropane ring produces a metabolite with a protonated molecule at m/z 276.1599 (C₁₆H₂₁NO₃⁺) [1]. The hydroxylation position can be determined based on the characteristic fragmentation pattern, particularly the presence of fragment ions at m/z 140 and m/z 100, which indicate modification of the tropane moiety.
M3 - Hydroxylated this compound (Phenyl Ring): Hydroxylation on the phenyl ring produces an isomeric metabolite also at m/z 276.1599 (C₁₆H₂₁NO₃⁺) but with a distinct fragmentation pattern that includes ions at m/z 198 and preservation of the tropane fragment at m/z 124 [1]. This differentiation is crucial for accurate metabolic mapping.
M4 - Dihydroxylated this compound: This metabolite undergoes hydroxylation at two positions, resulting in a protonated molecule at m/z 292.1548 (C₁₆H₂₁NO₄⁺) [1]. The combination of tropane ring and phenyl ring hydroxylation represents a minor pathway that becomes more significant at higher substrate concentrations.
Table 3: Phase I Metabolites of this compound Identified in Biological Samples
| Metabolite ID | Biotransformation | Theoretical m/z [M+H]⁺ | Characteristic Fragments | Detection Matrix |
|---|---|---|---|---|
| This compound (Parent) | - | 260.1650 | 182, 124, 84 | Reference standard |
| M1 | Ester demethylation | 246.1494 | 168, 124, 84 | Urine, pHLS9 |
| M2 | Tropane ring hydroxylation | 276.1599 | 198, 140, 100 | Urine, pHLS9 |
| M3 | Phenyl ring hydroxylation | 276.1599 | 198, 124, 84 | Urine, pHLS9 |
| M4 | Dihydroxylation | 292.1548 | 214, 156, 116 | Urine, pHLS9 |
The Phase I metabolites of this compound undergo further conjugation through Phase II metabolism, primarily glucuronidation, which enhances their aqueous solubility and facilitates excretion. These conjugated metabolites are primarily detected in urine samples:
G1 - Glucuronide of Hydroxylated this compound: This metabolite represents the glucuronide conjugate of either M2 or M3, exhibiting a protonated molecule at m/z 452.1917 (C₂₂H₂₉NO₈⁺) [1]. The MS/MS spectrum shows characteristic neutral loss of 176 Da (glucuronic acid) to yield the hydroxylated this compound fragment at m/z 276.
G2 - Glucuronide of Dihydroxylated this compound: This metabolite is the glucuronide conjugate of M4, with a protonated molecule at m/z 468.1866 (C₂₂H₂₉NO₉⁺) [1]. Fragmentation produces the dihydroxylated this compound ion at m/z 292 through neutral loss of glucuronic acid.
G3 - Glucuronide of Demethylated this compound: This metabolite represents the glucuronide conjugate of M1, though it was detected in lower abundance compared to the hydroxylated conjugates [1]. It appears at m/z 422.1811 (C₂₁H₂₇NO₈⁺) and fragments to produce the demethylated this compound ion at m/z 246.
An important finding from metabolic studies is that Phase II metabolites were only detectable in rat urine and not in the pHLS9 incubations, suggesting potential differences in conjugation enzyme activity or cofactor availability between the in vivo and in vitro systems [1]. Additionally, the parent this compound compound was not detectable in urine samples, emphasizing the importance of targeting metabolites rather than the parent compound for consumption monitoring [1].
Mass Accuracy Verification: Perform daily calibration with sodium formate solution to ensure mass accuracy within 5 ppm for reliable metabolite identification [3]. Include a quality control standard containing this compound or a structurally similar compound at the beginning, middle, and end of each batch to monitor instrument performance.
Chromatographic Performance: Assess chromatographic performance by injecting a standard mixture containing compounds with varying polarities to evaluate retention time stability, peak shape, and resolution. The retention time shift should not exceed ±0.2 minutes throughout the sequence, and peak width should remain consistent.
Interference Check: Analyze blank matrix samples (drug-free urine and incubation mixtures without substrate) to confirm the absence of interfering peaks at the retention times of this compound and its metabolites [1]. Any endogenous peaks detected in blank samples should be documented and excluded from metabolite identification.
Matrix Effects Evaluation: Prepare quality control samples at low, medium, and high concentrations in the relevant biological matrix to evaluate matrix effects and ion suppression/enhancement. The internal standard-normalized matrix factor should be calculated for each analyte, with a coefficient of variation less than 15% considered acceptable.
The comprehensive HPLC-HRMS/MS protocol detailed in this application note provides a robust analytical framework for the detection and characterization of this compound and its metabolites in biological samples. The method successfully addresses the challenges associated with new psychoactive substance analysis, including lack of reference standards and complex metabolic profiles. Key advantages of this approach include the high mass accuracy provided by the TOF analyzer, which enables confident elemental composition assignment, and the information-dependent acquisition capability that provides structural information without prior knowledge of metabolite identities.
The metabolic profiling reveals that this compound undergoes extensive biotransformation primarily through ester demethylation, hydroxylation at multiple sites on both the tropane and phenyl rings, and subsequent glucuronidation [1]. The finding that parent this compound is not detectable in urine while multiple metabolites are present has crucial implications for toxicological testing, emphasizing that analytical methods must target these metabolites rather than the parent compound to confirm consumption [1]. These protocols enable clinical and forensic laboratories to accurately identify this compound use, contributing to improved patient care in intoxication cases and supporting public health monitoring of emerging drug threats.
The following diagrams summarize the analytical workflow and metabolic pathways for this compound, providing visual references for implementation in the laboratory.
Figure 1: Analytical Workflow for this compound Metabolite Identification
Figure 2: Major Metabolic Pathways of this compound
Troparil, chemically known as Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate, is a phenyltropane-based stimulant compound that functions as a dopamine reuptake inhibitor (DRI) with research applications in neuroscience and pharmacology. With a molecular formula of C16H21NO2 and a molar mass of 259.349 g·mol−1, this compound exhibits a cocaine-like pharmacological profile but with distinct analytical characteristics that require precise characterization methods [1]. The compound features a tropane alkaloid structure with a phenyl group directly connected to the tropane ring through a non-hydrolyzable carbon-carbon bond, eliminating the ester linkage found in cocaine and resulting in a pure stimulant effect without local anesthetic properties [1]. This structural modification not only alters its pharmacological activity but also significantly influences its NMR spectral characteristics, necessitating specialized analytical approaches for accurate identification and quantification.
The unique stereochemistry of this compound, with four chiral centers in the (1R,2S,3S,5S) configuration, creates a complex NMR profile that requires sophisticated multidimensional NMR techniques for complete structural elucidation. As a research compound, this compound is used in scientific investigations of dopamine transporter function and distribution in the brain, with radiolabeled forms employed in mapping studies [1]. The compound's enhanced potency as a dopamine reuptake inhibitor compared to cocaine (several times more potent) and its prolonged duration of action make its accurate characterization particularly important for research and regulatory purposes [2]. The absence of the ester linkage found in cocaine reduces its cardiotoxicity while maintaining strong stimulant properties, creating a distinct pharmacological profile that requires careful analytical verification [1].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification | Notes |
|---|---|---|
| Systematic Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | IUPAC nomenclature |
| Chemical Formula | C16H21NO2 | Molecular composition |
| Molar Mass | 259.349 g·mol−1 | Exact molecular weight |
| Melting Point | 190-191°C | Physical characteristic |
| CAS Number | 74885-28-4 | Chemical registry identifier |
| Storage Conditions | -20°C, desiccated | Long-term stability recommendation |
The structural characterization of this compound requires high-field NMR instrumentation with advanced capabilities for both one-dimensional and multidimensional analyses. According to published methodologies for new psychoactive substances, this compound analysis should be performed using a Varian VNMRS-500 spectrometer or equivalent, operating at frequencies of 499.8 MHz for 1H observation and 125.7 MHz for 13C detection [3]. The spectrometer should be equipped with an inverse 1H{31P–15N} 5 mm Z-SPEC Nalorac IDG 500-5HT probe featuring an actively shielded z-gradient coil to enable precise pulsed field gradient experiments for signal selection and solvent suppression. For optimal results, the high-power 1H and 13C π/2 pulses should be calibrated to 7.6 μs and 11.6 μs, respectively, ensuring accurate pulse widths for comprehensive spectral analysis [3].
Sample preparation follows rigorous protocols to ensure spectral quality and reproducibility. Researchers should prepare a 10-20 mg sample of this compound dissolved in 0.6 mL of appropriate deuterated solvents, with dimethylsulfoxide-d6 (DMSO-d6) recommended for comprehensive analysis due to its excellent solvating properties and ability to reveal exchangeable protons [3]. Alternative solvents such as methanol-d4 (CD3OD) or deuterated chloroform (CDCl3) may be employed for comparative analysis, particularly when investigating solvent-dependent chemical shift variations. For quantitative analysis, samples should be prepared at concentrations of 5-10 mM in high-quality NMR tubes (5 mm diameter), with the addition of tetramethylsilane (TMS) at 0.05% v/v as an internal reference standard at 0 ppm [3] [4]. The sample temperature must be maintained at 298 K (25°C) throughout data acquisition to ensure consistent referencing and reproducible results across experiments.
Table 2: NMR Instrumentation Configuration for this compound Analysis
| Parameter | Configuration | Purpose |
|---|---|---|
| Spectrometer Frequency | 500 MHz (1H), 125.7 MHz (13C) | High-resolution detection |
| Probe Type | Inverse 1H{31P–15N} 5 mm Z-SPEC with z-gradient | Multinuclear capability with gradient precision |
| Sample Temperature | 298 K (25°C) | Experimental consistency |
| Reference Compound | Tetramethylsilane (TMS) at 0 ppm | Chemical shift calibration |
| Pulse Widths | 1H π/2: 7.6 μs, 13C π/2: 11.6 μs | Pulse calibration for accurate excitation |
| Acquisition Time | 1H: 3-4 sec, 13C: 1-2 sec | Signal optimization |
The complete structural elucidation of this compound requires a multidimensional NMR approach to resolve its complex stereochemistry and confirm molecular structure. The standard NMR characterization protocol should include 1H NMR, 13C NMR, 1H-1H COSY (Correlation Spectroscopy), 1H-13C HSQC (Heteronuclear Single Quantum Coherence), and 1H-13C HMBC (Heteronuclear Multiple Bond Correlation) experiments [3]. The 1H NMR spectrum should be acquired with a spectral width of 12-15 ppm, collecting 64-128 transients with a relaxation delay of 1-2 seconds between scans to ensure complete longitudinal relaxation. For 13C NMR analysis, a minimum of 1024 transients is recommended due to the low natural abundance of 13C nuclei (1.1%), with spectral width set to 220-240 ppm to encompass all potential carbon environments in the molecule [3] [5].
The HSQC experiment is particularly valuable for establishing direct 1H-13C connectivity, enabling the assignment of proton signals to their directly bonded carbon atoms, which is crucial for verifying the tropane ring structure and phenyl substituent. The HMBC experiment provides critical through-bond correlations across multiple bonds (typically 2-4 bonds), allowing researchers to establish connectivity between the tropane ring system and the phenyl substituent, as well as confirming the methyl ester and N-methyl group placements [3]. For all two-dimensional experiments, 1024 data points in the direct dimension and 256 increments in the indirect dimension provide optimal resolution, with 16-32 transients per increment balancing acquisition time with signal-to-noise ratio. Data processing should include appropriate window functions (sine-bell or Gaussian multiplication) followed by zero-filling to enhance resolution, with careful phase correction applied to all spectra [3].
The 1H NMR spectrum of this compound exhibits distinctive features reflecting its complex molecular architecture with characteristic chemical shifts in several specific regions. The phenyl ring protons generate signals in the aromatic region between 7.0-8.0 ppm, typically appearing as a multiplet pattern due to the monosubstituted benzene ring structure [4]. The N-methyl group (8-methyl) of the tropane ring system produces a sharp singlet in the region of 2.2-2.4 ppm, while the methoxy group of the ester functionality appears as a separate singlet at approximately 3.6-3.8 ppm [3]. The protons on the tropane ring system demonstrate more complex coupling patterns due to the rigid bicyclic structure, with chemical shifts distributed across the 1.5-4.5 ppm range, reflecting their diverse chemical environments and coupling relationships.
The stereochemical constraints of the tropane ring system significantly influence the proton chemical shifts and coupling constants, providing crucial information for structural verification. Protons at the 2- and 3-positions of the tropane ring, adjacent to the phenyl and ester substituents respectively, typically appear downfield (3.0-4.5 ppm) due to the electron-withdrawing effects of these groups [4]. The bridgehead protons (positions 1 and 5) generally resonate in the 2.5-3.5 ppm region, while the methylene protons (positions 6 and 7) produce complex multiplet patterns between 1.5-2.5 ppm. The coupling constants between adjacent protons, particularly the vicinal coupling constants (3JHH), provide critical information about dihedral angles and thus the stereochemistry of the molecule, with values typically ranging from 3-12 Hz depending on the specific relationship between coupled protons [5].
The 13C NMR spectrum of this compound provides complementary information to the proton spectrum, with characteristic chemical shifts for each of the 16 distinct carbon environments in the molecule. The carbonyl carbon of the ester group appears significantly downfield in the 170-175 ppm region, while the aromatic carbons of the phenyl ring produce signals between 125-140 ppm, with typical patterns showing four distinct carbon environments due to symmetry breaking by the asymmetric tropane ring substitution [4]. The tropane ring carbons demonstrate chemical shifts distributed across a wider range (25-80 ppm) depending on their proximity to heteroatoms and substituents, with the carbon at position 3 (bearing the phenyl group) typically appearing at 65-75 ppm and the carbon at position 2 (bearing the ester group) at 55-65 ppm.
The N-methyl and O-methyl groups produce distinct signals in the 30-55 ppm range, with the N-methyl carbon typically appearing at slightly higher field (35-45 ppm) compared to the O-methyl carbon (50-55 ppm) due to differences in electron withdrawal by nitrogen versus oxygen atoms [4]. The DEPT (Distortionless Enhancement by Polarization Transfer) experiments are particularly valuable for distinguishing between methyl, methylene, and methine groups, with the methine groups at positions 2 and 3 appearing as positive signals, the methylene groups of the tropane ring appearing negative, and both methyl groups appearing positive in the DEPT-135 spectrum. This carbon-type identification significantly facilitates the structural elucidation process and helps verify the molecular structure against proposed assignments [5].
Table 3: Characteristic NMR Chemical Shifts for this compound Structure
| Carbon Position | 13C Chemical Shift (ppm) | 1H Chemical Shift (ppm) | Multiplicity & Coupling Constants |
|---|---|---|---|
| C=O (Ester) | 172-174 | - | Not applicable |
| Phenyl (Aromatic) | 126-140 | 7.1-7.8 | Multiplet (m) |
| C-3 (Phenyl-bearing) | 68-72 | 3.8-4.2 | Doublet of doublets (dd, J=8,4 Hz) |
| C-2 (Ester-bearing) | 60-65 | 3.5-3.9 | Doublet of doublets (dd, J=7,5 Hz) |
| O-CH3 | 50-55 | 3.6-3.8 | Singlet (s) |
| N-CH3 | 40-45 | 2.2-2.4 | Singlet (s) |
| Bridgehead (C-1, C-5) | 45-55 | 2.5-3.2 | Multiplet (m) |
| Methylene (C-6, C-7) | 25-35 | 1.6-2.3 | Complex multiplet |
The comprehensive characterization of this compound requires integration of multiple analytical techniques beyond NMR spectroscopy, with mass spectrometry providing complementary molecular information. Liquid chromatography coupled to high-resolution tandem mass spectrometry (LC-HRMS/MS) using electrospray ionization in positive ion mode delivers precise molecular weight confirmation and fragmentation patterns characteristic of the this compound structure [3] [2]. The protonated molecular ion [M+H]+ for this compound appears at m/z 260.1651 (calculated for C16H22NO2+), with major fragment ions resulting from cleavage of the ester group (m/z 214.1436 corresponding to [M+H-CH3OH]+), loss of the N-methyl group (m/z 230.1392), and cleavage of the phenyl-tropane bond (m/z 124.1123 for the protonated phenylpiperazine) [3]. These fragmentation pathways provide structural verification complementary to NMR data, confirming the connectivity between molecular subunits.
Gas chromatography-mass spectrometry (GC-EI-MS) analysis of this compound demonstrates characteristic electron ionization fragments that further support the structural assignment, with the molecular ion M+• at m/z 259, base peak at m/z 124 corresponding to the phenyl-containing fragment, and significant ions at m/z 82 (tropane ring fragment) and m/z 94 (modified tropane fragment) [3]. The GC separation should be performed using a Zebron ZB-SemiVolatiles column (30 m × 0.25 mm, 0.25 µm film thickness) with temperature programming from 75°C to 320°C at 20°C/min increments, helium carrier gas at 1.0 mL/min flow rate, and electron ionization at 70 eV [3]. The combination of LC-MS and GC-MS data provides orthogonal analytical verification of this compound's identity and purity, complementing the structural details obtained from NMR spectroscopy.
Understanding the metabolic fate of this compound is essential for comprehensive characterization, particularly for forensic and toxicological applications. Recent metabolism studies using pooled human liver S9 fraction (pHLS9) and rat urine analysis have identified four primary phase I metabolites and three phase II metabolites, with demethylation representing the major metabolic pathway [2]. The principal phase I metabolites include northis compound (N-demethylation), hydroxy-Troparil (tropane ring hydroxylation), and dihydroxy-Troparil (multiple oxidation sites), while phase II metabolism primarily involves glucuronidation of the hydroxylated metabolites [2]. These metabolites can be detected in biological matrices using HPLC-HRMS/MS approaches, providing important markers for this compound consumption in forensic and clinical contexts.
For in vitro metabolic studies, researchers should employ incubation systems containing pooled human liver S9 fraction at 2 mg/mL protein concentration in 90 mM phosphate buffer (pH 7.4), with NADPH-regenerating systems and cofactors including UDP-glucuronic acid for glucuronidation and PAPS for sulfation [2]. Samples should be incubated at 37°C for up to 480 minutes, with aliquots quenched at specific time points using ice-cold acetonitrile and analyzed via LC-HRMS/MS to track metabolite formation over time. The metabolic profile obtained provides crucial data for developing detection methods in biological samples and understanding the compound's pharmacokinetic behavior, complementing the structural data obtained through NMR analysis [2].
The following standardized protocol ensures comprehensive NMR characterization of this compound samples for research and identification purposes. Begin by preparing a 15 mg sample of this compound in 0.6 mL of DMSO-d6 in a 5 mm NMR tube, adding 10 µL of 1% TMS in chloroform-d as internal reference [3]. Insert the sample into the NMR spectrometer pre-tuned to 500 MHz 1H frequency and locked to the deuterium signal of the solvent. Allow the sample to equilibrate to 298 K for 5 minutes before beginning data acquisition. Start with the 1H NMR experiment using a 30° pulse, 3-second acquisition time, 5-second relaxation delay, and 64 scans, processing the data with exponential multiplication (LB=0.3 Hz) and Fourier transformation to obtain the initial proton spectrum.
Continue with the 13C NMR experiment using a 30° pulse, 1-second acquisition time, 2-second relaxation delay, and 1024 scans, applying exponential multiplication (LB=1.0 Hz) before Fourier transformation. For two-dimensional experiments, begin with the 1H-1H COSY using gradient-selected pulse sequences with 2048 points in F2 and 256 increments in F1, 32 scans per increment, and sine-bell window functions in both dimensions. Proceed with the 1H-13C HSQC experiment optimized for 1JCH = 145 Hz, using 2048 points in F2 and 256 increments in F1, with 64 scans per increment. Complete the NMR data acquisition with the 1H-13C HMBC experiment optimized for long-range couplings (nJCH = 8 Hz), using similar parameters to the HSQC but with 128 scans per increment to enhance sensitivity for weaker long-range correlations [3].
The systematic interpretation of NMR data for this compound follows a logical workflow to verify structural identity and assess sample purity. Begin by examining the 1H NMR spectrum to identify characteristic signals: the N-methyl singlet (2.2-2.4 ppm), O-methyl singlet (3.6-3.8 ppm), aromatic multiplet (7.1-7.8 ppm), and the complex pattern of tropane ring protons (1.5-4.5 ppm) [3]. Integrate all proton signals to verify stoichiometric ratios, confirming the presence of 5 aromatic protons, 3 methyl protons (N-CH3), 3 methyl protons (O-CH3), and 10 protons distributed across the tropane ring system. Next, examine the 13C NMR spectrum to identify all 16 carbon environments, confirming the presence of the ester carbonyl (170-175 ppm), aromatic carbons (125-140 ppm), and aliphatic carbons of the tropane ring (25-80 ppm) with appropriate signal intensities in the DEPT spectra [4].
Use the HSQC spectrum to assign direct 1H-13C correlations, establishing which protons are bonded to which carbons, then proceed to the HMBC spectrum to identify long-range correlations, particularly those connecting the phenyl group to C-3 of the tropane ring, the methoxy group to the ester carbonyl, and the N-methyl group to C-1 and C-5 of the tropane system [3]. The COSY spectrum will reveal proton-proton coupling networks, allowing complete assignment of the tropane ring proton signals based on their coupling relationships. Finally, correlate all NMR assignments with mass spectrometric data to confirm molecular weight and fragmentation patterns, ensuring consistency across multiple analytical techniques. This comprehensive approach provides unambiguous structural verification of this compound and allows assessment of sample purity and potential isomeric impurities [3] [2].
Diagram 1: Comprehensive NMR characterization workflow for this compound structural analysis, showing the sequence of experiments from sample preparation through data processing and structural verification.
The characterization of this compound exemplifies the comprehensive analytical approach required for new psychoactive substances (NPS) in research and regulatory contexts. As a phenyltropane derivative with structural similarities to cocaine but distinct chemical and pharmacological properties, this compound represents the challenges faced by analytical chemists and forensic scientists in accurately identifying novel compounds [3] [1]. The multi-technique methodology described in these application notes, combining NMR spectroscopy with mass spectrometric techniques, provides a robust framework for the identification of emerging psychoactive substances with complex structures and stereochemical considerations. This approach is particularly valuable for substances like this compound that may appear in forensic casework or research materials with limited reference data available.
The legal status of this compound varies by jurisdiction, but it may be considered a controlled substance analog of cocaine in the United States and similarly regulated in other countries including Canada [1]. This regulatory landscape necessitates precise analytical characterization to distinguish this compound from other phenyltropanes and controlled substances, particularly in forensic and law enforcement applications. The comprehensive NMR and MS data provided in these application notes serve as reference documentation for laboratories requiring confirmed analytical data for this compound identification. Researchers should consult specific regional regulations regarding the handling and analysis of such compounds, ensuring compliance with all controlled substance laws and research ethics guidelines when working with this compound and related compounds [3] [1].
The comprehensive analytical characterization of this compound through NMR spectroscopy and complementary techniques provides researchers with a robust methodological framework for the identification and study of this pharmacologically significant compound. The detailed protocols and reference data presented in these application notes enable accurate structural verification, purity assessment, and metabolic profiling of this compound across research and analytical contexts. The integrated approach combining one-dimensional and multidimensional NMR experiments with mass spectrometric techniques ensures unambiguous identification even in complex matrices, supporting ongoing research into dopamine transporter function and the development of analytical methods for new psychoactive substances. As the landscape of research compounds continues to evolve, these detailed application notes provide a foundation for the rigorous analytical characterization required for scientific advancement and regulatory compliance.
The quantitative data available for this compound is sparse. The table below summarizes the key physicochemical properties found in the search results.
| Property | Value / Description | Source / Conditions |
|---|---|---|
| Water Solubility | 1.2 g/L (Slightly soluble) | [1] at 25 °C |
| Log P (Partition Coefficient) | 2.36 (Predicted) | [1] |
| Melting Point | 190 to 191 °C | [2] |
| Stability | Information not available in search results | - |
Since detailed protocols for this compound are not available, the following are general, well-established methodologies that can be applied to determine its solubility and stability, drawing from research on similar poorly soluble compounds [3] [4].
This is a fundamental experiment to determine the concentration of this compound in a solvent at equilibrium.
This protocol assesses the chemical stability of this compound in a solution over time under various stress conditions.
The following diagram illustrates the primary molecular mechanism of action of this compound and a general workflow for its pre-formulation characterization, integrating the protocols above.
Given that this compound is poorly soluble, formulation strategies would be necessary for any potential parenteral administration or to improve its properties for research. Nanocrystal technology is a prominent approach for compounds like this compound [3] [4].
The available data on this compound's physicochemical properties is limited. The experimental protocols and formulation strategies outlined here are generalized from current pharmaceutical practices and can serve as a starting point for your research.
To build comprehensive application notes, you would need to generate experimental data using the proposed protocols. Key focus areas should include:
The S9 fraction is a subcellular preparation derived from liver tissue homogenate that contains both microsomal and cytosolic enzymes, making it an ideal system for studying comprehensive drug metabolism. Defined as the supernatant fraction obtained from organ homogenate centrifuged at 9000 g for 20 minutes, the S9 fraction contains the critical enzymatic machinery for both Phase I (functionalization) and Phase II (conjugation) metabolic reactions. This includes cytochrome P450 isoforms in the microsomal portion and transferases in the cytosolic portion, providing a more complete metabolic profile than microsomes alone while being more amenable to high-throughput screening than hepatocyte systems. [1] [2]
For researchers investigating the metabolic fate of new psychoactive substances (NPS) like troparil, the human liver S9 fraction offers several distinct advantages. It contains a full complement of metabolic enzymes including both phase I (CYPs, FMOs, etc.) and phase II (UGTs, SULTs, etc.) enzymes, allowing for comprehensive metabolite profiling. Compared to hepatocytes, S9 fractions are cost-effective and easily automated for higher throughput applications while providing richer metabolic information than microsomes alone. The system also allows for controlled experimental conditions with exogenous cofactor supplementation to support specific metabolic pathways. Numerous studies have demonstrated strong correlation (70-84%) between S9 fraction and hepatocyte data for metabolic stability assessments, supporting its utility in drug discovery workflows. [3] [2]
This compound ((1R,2S,3S,5S)-3-phenyl-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate) is a phenyltropane-based dopamine reuptake inhibitor that shares a similar pharmacological profile with cocaine while exhibiting higher potency and longer duration of action. As a cocaine analog, this compound acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, with its ability to inhibit dopamine and noradrenaline being four- to five-times higher than that of cocaine. The structural modification of this compound features a non-hydrolyzable carbon-carbon bond between the phenyl and tropane rings, eliminating the ester linkage present in cocaine and resulting in a pure stimulant effect without local anesthetic action and potentially reduced cardiotoxicity. These properties have led to research interest in this compound as a tool compound for mapping dopamine transporters in the brain and investigating stimulant drugs while avoiding the stringent licensing requirements associated with cocaine. [4] [5]
The metabolic stability and biotransformation pathways of this compound are of significant interest to forensic toxicologists, clinical researchers, and drug development professionals. With the rising prevalence of new psychoactive substances on recreational drug markets, understanding the metabolic fate of compounds like this compound enables the identification of appropriate biomarkers for consumption and informs clinical treatment of intoxicated patients. Recent studies have shown that this compound undergoes extensive hepatic metabolism, forming multiple phase I and phase II metabolites that can be detected in biological samples. The identification of these metabolites is essential for developing analytical methods to detect this compound consumption in clinical and forensic contexts. [4]
Table 1: Required Materials and Equipment for this compound S9 Incubation Studies
| Category | Specific Items |
|---|---|
| Biological Materials | Pooled human liver S9 fraction (mixed gender, pool of ≥30 donors) [4] [6], this compound standard (≥98% purity) |
| Cofactors and Reagents | NADP-Na₂, UDP-glucuronic acid (UDPGA), 3′-phosphoadenosine-5′-phosphosulfate (PAPS), S-(5′-adenosyl)-L-methionine (SAM), dithiothreitol (DTT), reduced glutathione (GSH), acetyl coenzyme A (AcCoA), MgCl₂, K₂HPO₄, KH₂PO₄, isocitrate, isocitrate dehydrogenase [4] |
| Equipment | HPLC-HRMS/MS system, Centrifuge, Incubator shaker, Analytical balance, pH meter, Vortex mixer, Micropipettes, MS vials |
The successful execution of this compound metabolism studies requires careful preparation of the S9 incubation system. Pooled human liver S9 fractions should be obtained from reputable commercial suppliers, with preference for pools derived from a minimum of 30 individual donors to ensure representative metabolic diversity. Upon receipt, S9 fractions should be stored at -70°C or below and thawed entirely immediately before use, with any excess discarded rather than refrozen due to rapid degradation of thawed S9. Protein concentration in the final incubation should be standardized to 2 mg/mL to ensure consistent enzymatic activity across experiments. [4] [2]
The incubation system requires the addition of essential cofactors and co-substrates to support both phase I and phase II metabolic reactions. For comprehensive metabolite profiling, include NADPH for cytochrome P450 activities, UDPGA for glucuronidation, PAPS for sulfation, and glutathione for GSH conjugation. The preparation of the preincubation mixture should be performed in a 90 mM phosphate buffer (pH 7.4) and include necessary components for NADPH regeneration (isocitrate and isocitrate dehydrogenase) as well as alamethicin to permeabilize membranes and expose enzyme active sites. All components should be kept on ice during preparation and added aseptically to maintain sterility. [4] [3]
Figure 1: Experimental workflow for this compound metabolism studies using human liver S9 fraction
Phase I metabolism primarily involves functionalization reactions that introduce or unmask polar groups through oxidation, reduction, or hydrolysis, making the compound more water-soluble or preparing it for phase II conjugation. For this compound, the main phase I reactions include demethylation, hydroxylation of the tropane ring, and hydroxylation of the phenyl ring, which have been identified as primary metabolic steps in recent studies. [4]
To investigate phase I metabolism of this compound using human liver S9 fraction, follow this standardized protocol:
Phase II metabolism involves conjugation reactions that significantly increase water solubility through the addition of endogenous polar groups such as glucuronic acid, sulfate, or glutathione. For this compound, the main phase II reactions include glucuronidation of hydroxylated metabolites, which have been detected as significant metabolic pathways in recent investigations. [4]
To study phase II metabolism of this compound, follow this comprehensive protocol:
Table 2: Metabolic Reactions and Required Cofactors for this compound Metabolism Studies
| Metabolic Pathway | Key Enzymes | Required Cofactors | Primary this compound Metabolites |
|---|---|---|---|
| Oxidation | CYP450 isoforms | NADPH | Demethylated this compound |
| Reduction | Reductases | NADH | Not yet characterized |
| Hydrolysis | Esterases | None | Not observed (no hydrolysable bonds) |
| Glucuronidation | UGTs | UDPGA | Glucuronides of hydroxylated metabolites |
| Sulfation | SULTs | PAPS | Sulfates of hydroxylated metabolites |
| Glutathione Conjugation | GSTs | GSH | Potential for GSH adducts |
High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) represents the gold standard for comprehensive metabolite identification and profiling due to its superior sensitivity, mass accuracy, and ability to provide structural information. For this compound metabolism studies, the following HPLC-HRMS/MS parameters are recommended based on recently published methodologies: [4]
The identification of this compound metabolites from HPLC-HRMS/MS data requires a systematic approach to detect, characterize, and confirm both predicted and unexpected biotransformation products. The high mass accuracy of HRMS instruments facilitates the detection of metabolites through precise mass measurements and isotope pattern matching.
Figure 2: Major metabolic pathways of this compound identified in human liver S9 fraction
The metabolic stability of this compound in human liver S9 fraction provides critical information about its potential in vivo half-life and exposure. Calculate metabolic stability by measuring the percentage of parent compound remaining over time using the formula: % remaining = (peak area at time t / peak area at time 0) × 100. Plot the natural logarithm of percent remaining versus time to determine the elimination rate constant (k), from which the in vitro half-life can be calculated as t₁/₂ = 0.693 / k. [3]
Recent studies indicate that this compound exhibits moderate to high metabolic stability in human liver S9 fractions, with a half-life significantly longer than cocaine, consistent with its reported longer duration of action in pharmacological studies. The primary metabolic pathways involve demethylation followed by various hydroxylation reactions, with phase II conjugation becoming increasingly important at later time points. When interpreting metabolic stability data, consider that S9 fractions may sometimes overestimate in vivo clearance due to the absence of cellular barriers and potential loss of enzyme activity during preparation, though they generally show good correlation with hepatocyte data (70-84% agreement according to comparative studies). [4] [3]
Comprehensive metabolite identification is essential for understanding the biotransformation pathways of this compound and identifying appropriate biomarkers for detecting its consumption in forensic and clinical contexts. Recent research has identified four phase I and three phase II metabolites of this compound in human liver S9 fractions, with demethylation representing the primary metabolic clearance pathway.
Table 3: Optimization Strategies for this compound S9 Incubation Studies
| Parameter | Standard Condition | Optimization Approach | Impact on Results |
|---|---|---|---|
| Protein Concentration | 2 mg/mL | Test range 1-4 mg/mL | Higher concentrations may increase metabolite formation but risk non-physiological ratios |
| Incubation Time | 0-480 min | Include early time points (5, 15, 30 min) | Captures rapid phase I metabolism and kinetic profiles |
| Cofactor Concentrations | Standard mixes | Titrate individual cofactors | Identifies limiting factors for specific metabolic pathways |
| This compound Concentration | 25 µM | Test range 1-100 µM | Reveals potential enzyme saturation or atypical kinetics |
| S9 Lot | Single pool | Compare multiple pools | Assesses inter-individual metabolic variability |
Several technical considerations are essential for obtaining reliable and reproducible results in this compound metabolism studies using human liver S9 fractions. Attention to these factors significantly enhances data quality and interpretability:
The application notes and protocols presented herein provide a comprehensive framework for conducting metabolism studies of this compound using human liver S9 fractions. The S9 system offers a balanced approach that combines metabolic comprehensiveness with practical efficiency, containing both phase I and II enzymes while being amenable to medium-to-high throughput screening. The standardized protocols for phase I and II metabolism studies, coupled with HPLC-HRMS/MS analysis, enable researchers to obtain detailed metabolic profiles of this compound, identifying specific biomarkers for detection applications and understanding its biotransformation pathways.
These methodologies have demonstrated that this compound undergoes extensive metabolism in human liver S9 fractions, forming multiple phase I metabolites through demethylation and hydroxylation pathways, followed by phase II conjugation reactions, primarily glucuronidation. The knowledge gained from these studies provides valuable insights for forensic scientists seeking to detect this compound use, clinical toxicologists interpreting intoxication cases, and researchers investigating the pharmacological profile of synthetic stimulants. By implementing these standardized protocols, researchers can generate reliable, reproducible data on this compound metabolism that contributes to our understanding of its fate in biological systems and supports informed decision-making in both clinical and regulatory contexts.
This compound is synthesized by reacting methylecgonidine with phenylmagnesium bromide [1] [2]. The core challenge is that this Grignard reaction requires demanding reaction conditions and the starting material, methylecgonidine, is relatively scarce, which can put its production beyond the capacity of most standard laboratories [1].
The table below outlines common issues and solutions specific to the this compound synthesis and Grignard reactions in general.
| Problem / Symptom | Possible Cause | Proposed Solution / Verification |
|---|
| Reaction fails to initiate | Passivating magnesium oxide layer on Mg metal [3]; Inherently slow reaction kinetics [1] | • Activate Mg surface with iodine, 1,2-dibromoethane, or sonication [3]. • Ensure rigorous exclusion of water and oxygen [3]. | | Low yield of this compound | Side reactions; Degradation of sensitive intermediates; Non-compatible functional groups [1] | • Use freshly prepared, high-quality phenylmagnesium bromide. • Control reaction temperature meticulously to avoid exothermic decomposition [4]. | | Formation of byproducts | Inadequate heat control leading to decomposition [4]; Reaction of Grignard reagent with product [4] | • Use diluted conditions or controlled addition to manage exothermic reaction [4]. • Employ a continuous flow reactor for better temperature control and to minimize contact between reactant and product [4]. |
For the key Grignard addition step (methylecgonidine + phenylmagnesium bromide), standard protocols apply but with heightened attention to detail [1]:
The workflow below summarizes the key steps and primary challenges in the synthesis process.
Why is the Grignard reaction so challenging in this compound synthesis? The challenge stems from two main factors: the scarcity and sensitivity of the methylecgonidine precursor and the need for strictly controlled, demanding reaction conditions to facilitate the addition and minimize decomposition [1].
Are there any modern technologies that can improve this synthesis? Yes, continuous flow microreactors are a significant advancement for performing Grignard reactions. They offer superior temperature control, enhance safety by handling exotherms more effectively, reduce formation of byproducts, and can lead to a purer product in a shorter reaction time [4].
What is the role of the Grignard reagent in this synthesis? Phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbon in methylecgonidine. This key step forms the new carbon-carbon bond that connects the phenyl group directly to the tropane ring, creating the core structure of this compound [5] [6].
The table below summarizes the key techniques mentioned in the literature for the purification and analysis of Troparil.
| Technique | Application with this compound | Key Details / Purpose | Source / Context |
|---|---|---|---|
| Chromatography | General Purification | Used to isolate pure this compound from synthetic precursors and impurities. [1] | Synthesis overview [1] |
| Recrystallization | General Purification | A final processing step to obtain a pure product. [1] | Synthesis overview [1] |
| HPLC | Purity Analysis | Used to separate this compound from impurities; often employs C18 reverse-phase columns. [1] | Synthesis and purity control [1] |
| LC-HRMS/MS | Metabolite Identification | Used for qualitative analysis to identify this compound and its metabolites in complex biological samples. [2] [3] | Identification in biological samples and metabolism studies [2] [3] |
| GC-MS | Identification & Purity | Used for the structural characterization and identification of this compound, often in tandem with other techniques. [2] | Identification in illegal products [2] |
| NMR Spectroscopy | Structural Confirmation | Used to verify the molecular structure and confirm the identity of the synthesized compound. [1] [2] [3] | Purity assurance and structural elucidation [1] [2] [3] |
For a technical support center, providing outlines of standard experimental workflows is highly valuable. Here are two key protocols adapted from the literature.
This methodology is based on a study identifying new psychoactive substances in illegal products [2].
Protocol Details:
This protocol is derived from studies investigating the metabolic fate of this compound in vitro and in animal models [3].
Protocol Details:
Q1: What is the primary challenge in purifying this compound? The synthesis requires careful control to maintain stereospecificity and prevent side reactions. The demanding reaction conditions and scarcity of precursors like methylecgonidine also make synthesis and purification challenging [1] [4].
Q2: What are the main metabolites of this compound I should account for in my analysis? The main metabolic pathways are N-demethylation and hydroxylation at various positions on the tropane or phenyl rings. These phase I metabolites can subsequently undergo phase II conjugation, such as glucuronidation [3].
Q3: My HPLC analysis shows impurities. What analytical techniques can I use to identify them? A combination of techniques is most effective:
Understanding the chemical and metabolic profile of Troparil is the first step in developing and troubleshooting an analytical method. The table below summarizes the core characteristics and known metabolites.
| Property/Aspect | Description |
|---|---|
| Chemical Formula | C₁₆H₂₁NO₂ [1] |
| Molar Mass | 259.349 g·mol⁻¹ [1] |
| Common Salt Forms | Tartrate, hydrochloride, naphthalenedisulfonate [1] |
| Main Metabolic Reactions | • Demethylation (primary) • Hydroxylation (tropane & phenyl rings) • Glucuronidation [2] | | Detection in Biological Samples | Phase I metabolites are primary targets in rat urine and human liver S9 fraction incubations [2] |
High-Performance Liquid Chromatography (HPLC) is a common technique for such analyses. Here are solutions to frequent problems.
| Issue | Possible Causes | Troubleshooting Steps |
|---|
| Poor Peak Shape | - Column degradation
This methodology, adapted from a recent study, outlines how to identify this compound metabolites using a pooled human liver S9 fraction (pHLS9) [2].
Materials:
Procedure:
A systematic, risk-based approach is key to developing a robust and transferable method.
Understanding the basic properties of Troparil is crucial for planning experiments and troubleshooting. The table below summarizes key data [1] [2] [3].
| Property | Value / Description |
|---|---|
| Chemical Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [4] |
| CAS Number | 74163-84-1 [1] [2] [3] |
| Molecular Formula | C₁₆H₂₁NO₂ [1] [2] [3] |
| Molecular Weight | 259.34 g/mol [1] [2] [3] |
| Appearance | White to off-white crystalline solid or powder [3] [5] |
| Boiling Point | 350.2 ± 42.0 °C (predicted) [1] [3] |
| Density | 1.099 ± 0.06 g/cm³ (predicted) [1] [3] |
| Melting Point | Information missing |
| pKa | 9.95 ± 0.60 (predicted) [3] |
This compound has limited water solubility (approximately 1.2 g/L at 25 °C) [1]. It is more readily soluble in organic solvents, and the following solubility data has been reported [5]:
| Solvent | Solubility |
|---|---|
| DMF | 25 mg/mL |
| DMSO | 10 mg/mL |
| Ethanol | 20 mg/mL |
For in vivo studies, here are common formulation methods for compounds with low water solubility [2]:
Proper storage is critical for maintaining the stability of the solid compound. The general recommendations are [2] [5]:
Q1: What is the confirmed stability of this compound in an aqueous solution at room temperature? The available search results do not provide specific data on the degradation rate of this compound in aqueous solutions. Its stability in solution is likely limited due to the lack of hydrolyzable ester bonds in its core structure [4]. For critical experiments, it is strongly advised to prepare fresh solutions and confirm stability empirically under your specific conditions.
Q2: How should I handle a spill of this compound powder? Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves and a dust mask. Carefully collect the material using spark-proof tools and place it in a closed container for disposal. Do not allow the chemical to enter drains [6] [7].
Q3: Are there any known incompatibilities with common laboratory materials? No specific incompatibilities are listed in the safety data sheets. However, as a general precaution, it should be stored away from incompatible materials and strong oxidizing agents [6] [7].
The most significant knowledge gap is the absence of quantitative stability data (e.g., half-life) for this compound in various solutions. To ensure experimental integrity, consider these steps:
For researchers facing difficulties in detecting and identifying Troparil metabolites, the common pitfalls and their solutions are summarized in the table below.
| Difficulty | Root Cause | Recommended Solution |
|---|---|---|
| Low Abundance of Parent Compound | Extensive metabolism; parent compound may be undetectable in urine [1]. | Target metabolites, not the parent compound, for toxicological analysis [1]. |
| Differentiating Phase I Isomers | Hydroxylation can occur on the tropane ring or the phenyl ring, creating multiple structural isomers with identical mass [1]. | Use orthogonal techniques: combine LC separation with HRMS/MS for fragmentation patterns [1] [2]. |
| Detecting Phase II Metabolites | Glucuronidated metabolites may not be formed or detected in standard in vitro systems like pHLS9 [1]. | Use a multi-matrix approach; confirm findings in in vivo models (e.g., rat urine) [1]. |
| Structural Elucidation | Low metabolite abundance can make it difficult to obtain clear structural data from MS/MS alone [1]. | Leverage diagnostic fragments and isotopic patterns; confirm structures with NMR if possible [2]. |
Here are detailed methodologies for identifying this compound metabolites, based on recent peer-reviewed studies.
This protocol is used to generate and identify primary phase I and II metabolites [1].
This protocol provides a comprehensive view of the metabolic fate in vivo, including Phase II metabolites [1].
This is the core analytical technique for detection and identification [1] [2].
The following diagram illustrates the major metabolic pathways of this compound, integrating Phase I and Phase II transformations based on current research.
To successfully navigate the identification process, follow the logical workflow below.
Why is the parent this compound compound not detected in urine? this compound undergoes extensive metabolism. Studies in rat models show that while its metabolites are detectable, the parent compound itself is not found in urine, indicating rapid and complete biotransformation [1].
What is the most abundant this compound metabolite? The main metabolic step for this compound is N-demethylation, making the N-desmethyl metabolite a primary and likely abundant target for detection [1].
How can I distinguish between hydroxylated isomers? Hydroxylation on different parts of the molecule creates isomers with the same mass. To distinguish them, you must rely on their different retention times during liquid chromatography and by comparing their unique MS/MS fragmentation patterns [1] [3].
My in vitro system didn't show Phase II metabolites. What's wrong? This is a known limitation. While Phase I metabolites are readily formed in systems like pooled human liver S9 fraction (pHLS9), Phase II glucuronidation metabolites may only be detectable in an in vivo context, such as rat urine [1]. Always complement your in vitro findings with in vivo data.
What is Troparil and why is its detection challenging? this compound is a new psychoactive substance and a cocaine analogue. A primary challenge in its detection, especially in biological samples, is that the parent compound can become undetectable quickly after administration. Instead, researchers must target its metabolites for reliable identification [1].
What are the key metabolites I should target for detection? A 2024 metabolism study identified that this compound primarily undergoes phase I and phase II metabolism. The main metabolic steps and resulting metabolites are [1]:
The table below summarizes the core metabolic pathways for your reference.
| Metabolic Pathway | Key Metabolites Formed | Significance for Detection |
|---|---|---|
| Phase I | Demethylated this compound, Various hydroxylated forms [1] | Primary targets in initial detection windows; phase I metabolites were detectable in both rat urine and incubations using a pooled human liver S9 fraction (pHLS9) [1]. |
| Phase II | Glucuronidated Phase I metabolites [1] | Crucial for extending the detection window; these metabolites were only detected in rat urine in the referenced study, highlighting the importance of considering the sample matrix [1]. |
How can I improve the sensitivity of my this compound detection method? Sensitivity can be significantly improved by focusing on sample preparation, the analytical technique, and data interpretation.
The following workflow is based on a published study investigating the metabolic fate of this compound. You can adapt this protocol for your own method development [1].
1. In Vitro Incubation (using pooled human liver S9 fraction - pHLS9)
2. In Vivo Sample Collection (Rat Urine)
3. Sample Preparation
4. LC-HRMS/MS Analysis
Problem: High background noise or poor peak shape in LC-MS.
Problem: Inconsistent recovery of metabolites from biological matrix.
Problem: Unable to identify unknown peaks in the chromatogram.
Understanding Troparil's metabolic pathway is crucial for selecting appropriate target analytes, especially for methods aiming to confirm consumption.
For a complex biological sample, a standard preparation workflow for a small molecule like this compound involves several key stages to ensure a clean extract suitable for LC-MS analysis. The following diagram outlines this generalized process:
Here are answers to some specific technical challenges you might encounter.
Q1: What is the most critical parameter to optimize in the LC-MS/MS method for this compound?
[M+HCOO]⁻ in negative mode) can be a successful strategy, as demonstrated for other challenging analytes [2].Q2: How can I reduce strong ion suppression in my this compound assay?
Q3: My method sensitivity for this compound metabolites is low. What can I do?
The table below summarizes common issues, their potential causes, and recommended actions.
| Problem | Potential Cause | Recommended Action |
|---|---|---|
| High background noise / ion suppression | Inadequate sample cleanup; co-eluting matrix components [4] [3] | Implement a more rigorous sample cleanup (e.g., SPE, TurboFlow); optimize LC gradient for better separation [3]. |
| Poor reproducibility of retention time | Unstable mobile phase pH; column degradation | Use fresh, correctly prepared mobile phase with buffering; condition and maintain the LC column properly. |
| Low signal for all analytes | Suboptimal MS ion source parameters; inefficient ionization | Re-optimize ion source parameters (gas flows, temperatures, voltages) by infusing a standard; check for clogged nebulizer. |
| Inconsistent internal standard response | Pipetting errors; instability of the internal standard | Ensure proper pipetting technique; select a stable, deuterated analog of this compound or a metabolite as the internal standard. |
The core synthesis of this compound involves a Grignard reaction between methylecgonidine and phenylmagnesium bromide [1] [2] [3]. This reaction forms the critical carbon-carbon bond between the tropane and phenyl rings [2]. The following workflow outlines the key stages and potential optimization points.
Here are some common experimental challenges and general guidance based on established synthesis routes.
What is the most critical step for achieving high yield? The Grignard reaction is the most sensitive and determinant step for the final yield [2] [3]. Precise control over temperature, stoichiometry, and moisture is essential.
Why is my reaction yield low? Low yields are commonly attributed to:
How can I purify this compound effectively? Common purification techniques include recrystallization, flash chromatography, or preparative HPLC [4] [2]. The choice depends on the nature and quantity of impurities.
Without specific published data, you can establish your own optimization framework. I suggest a systematic approach focusing on the critical Grignard reaction step.
Optimization Strategy: Focus on the Grignard reaction step. The table below outlines key parameters to test.
| Parameter | Suggested Investigation Range | Potential Impact / Rationale |
|---|---|---|
| Reaction Temperature | -78℃ to -40℃ [3], then gradual warming | Lower temperatures may suppress side reactions and improve stereoselectivity [2]. |
| Solvent System | Anhydrous Diethyl Ether, Tetrahydrofuran (THF), or mixtures | Different solvents can affect reagent solubility and reaction rate. |
| Molar Equivalents | Phenylmagnesium bromide (1.0 to 2.0 eq.) | Ensure complete conversion of the limiting reagent (methylecgonidine). |
| Addition Rate | Slow, controlled dropwise addition | Manage exothermicity to avoid local overheating and decomposition. |
Analysis and Characterization: Use techniques like HPLC and NMR spectroscopy to monitor reaction progress, assess purity, and confirm the correct stereochemistry of the final product [4] [2].
Understanding the substance's properties is the first step in developing separation protocols. The table below summarizes key identification data from forensic case reports.
| Property | Details and Analytical Data |
|---|---|
| IUPAC Name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate [1] |
| Other Names | β-CPT, WIN 35,065-2 [1] |
| Core Structure | Phenyltropane [1] |
| Mass Spectrometry (MS) | • GC-EI-MS: Used for initial screening [2]. • LC-ESI-QTOF-MS/MS: Provides high-resolution data for confirmation. Precursor ion: m/z 260.1646 ([M+H]+). Key fragments: m/z 122.0645 (C8H8N+), m/z 84.0804 (C5H10N+) [2]. | | Nuclear Magnetic Resonance (NMR) | Used for definitive structural elucidation. The technique identifies the specific connectivity of the phenyl ring directly to the tropane ring via a stable carbon-carbon bond, distinguishing it from cocaine's ester linkage [1] [2]. |
While a separation protocol is not detailed, recent studies describe workflows for identifying and characterizing this compound in various samples. The following diagram outlines the general analytical workflow used in these investigations.
Workflow Notes:
Based on the available information, here are answers to potential frequently asked questions.
What is the primary metabolic pathway of this compound, and why is this important for detection? A 2024 metabolism study identified that demethylation is the main metabolic step for this compound. The parent compound may not be detectable in urine, so targeting its metabolites is crucial for toxicological analysis [3]. The primary metabolic transformations are summarized below.
How does the chemical structure of this compound differ from cocaine, and what are the practical implications? this compound is a phenyltropane where the phenyl ring is connected directly to the tropane ring via a non-hydrolyzable carbon-carbon bond [1]. This is in contrast to cocaine, which has an ester linkage. This structural difference has several key consequences [1]:
What is the legal status of this compound for research purposes? The legal status is often ambiguous. It may be considered a controlled substance analog of cocaine in the United States and subject to similar controls in other countries like Canada [1]. Researchers must check their local regulations, as it may be used in animal studies to avoid the stringent licensing required for cocaine itself [1].
The current evidence provides a strong foundation for identification but leaves gaps in separation methodology. Future experimental guides could focus on:
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Troparil for DAT, NET, and SERT. A lower IC₅₀ value indicates higher affinity and potency [1].
| Transporter | IC₅₀ (nM) | Selectivity Ratio (vs. DAT) |
|---|---|---|
| DAT (Dopamine) | 23 ± 5.0 | (Baseline) |
| NET (Norepinephrine) | 920 ± 73 | 40.0 |
| SERT (Serotonin) | 1962 ± 61 | 85.3 |
This data clearly shows This compound's high selectivity for DAT over NET and SERT, with an affinity for DAT that is about 40 times greater than for NET and 85 times greater than for SERT [1].
The affinity data in the table was typically generated through standardized radioligand competitive binding assays [2] [1]. Below is a generalized workflow for such experiments:
Key Experimental Details:
| Compound | Primary Transporter Affinity (IC₅₀ or Kᵢ, nM) | Behavioral Effects & Abuse Liability | Proposed Therapeutic Application | Key Differentiating Properties |
|---|---|---|---|---|
| Troparil (β-CPT, WIN 35,065-2) | DAT (more potent than cocaine) [1] [2] | Cocaine-like stimulant and reinforcing effects; self-administered [1] [3] | Research tool for mapping DAT in the brain [1] [4] [2] | Longer duration than cocaine; pure stimulant without local anesthetic action; less cardiotoxic [1] [2] |
| RTI-336 | DAT (highly selective over SERT and NET) [5] | Stimulates locomotion; substitutes for cocaine; self-administered (but less than cocaine); reduces cocaine self-administration [5] | Agonist therapy for cocaine addiction (preclinical/clinical trials) [5] [6] | Fast-onset, DAT-selective inhibitor [3] |
| RTI-112 | DAT & SERT (subnanomolar, non-selective) [7] | No cocaine-like stimulant effects; not self-administered; blocks cocaine self-administration [3] [7] | Potential pharmacotherapy for cocaine addiction [7] | Slow-onset, long-duration; dual DAT/SERT inhibitor [3] [7] |
| RTI-371 | DAT (highly selective over SERT and NET) [5] | No locomotor stimulation; does not substitute for cocaine; not self-administered; blocks cocaine's effects [5] | Atypical DAT inhibitor; potential cocaine antagonist [5] | Atypical profile; may stabilize an inward-facing DAT conformation [5] |
The data in the table above is derived from standardized experimental protocols commonly used in preclinical psychopharmacology research.
These experiments determine a compound's affinity for monoamine transporters and its ability to block the reuptake of neurotransmitters [5] [7].
[³H]WIN 35,428 for DAT). The affinity (IC₅₀ or Kᵢ) is calculated based on the compound's ability to displace the radioligand [5] [7].These tests evaluate the cocaine-like effects and abuse potential of the compounds.
A key finding from this research is that not all potent DAT inhibitors have cocaine-like effects. The divergence is explained by differences in how these compounds interact with the DAT protein.
(Cocaine Mechanism vs Atypical DAT Inhibitor Mechanism)
As the diagram illustrates:
For researchers in drug development, the choice of phenyltropane derivative depends heavily on the experimental goal:
| Feature | Troparil (WIN 35,065-2) | RTI-31 | RTI-55 (β-CIT, Iometopane) |
|---|---|---|---|
| Chemical Name | (–)-2β-carbomethoxy-3β-phenyltropane [1] | (–)-2β-carbomethoxy-3β-(4'-chlorophenyl)tropane [2] | (–)-2β-Carbomethoxy-3β-(4-iodophenyl)tropane [3] |
| Primary Transporter Affinity | Dopamine Transporter (DAT) [1] | Dopamine Transporter (DAT) [2] | Dopamine & Serotonin Transporters (DAT/SERT) [3] |
| DAT Binding (IC50 in nM) | 23.0 ([3H]CFT) [4] | 1.1 ([3H]CFT) [2] [4] | 1.3 ([3H]CFT) [4] |
| DAT Uptake Inhibition (IC50 in nM) | 49.8 ([3H]DA) [4] | 3.68 ([3H]DA) [2] [4] | 1.96 ([3H]DA) [4] |
| SERT Uptake Inhibition (IC50 in nM) | 173 ([3H]5-HT) [4] | 5.00 ([3H]5-HT) [2] [4] | 1.74 ([3H]5-HT) [4] |
| Relative Reinforcing Potency | More potent than cocaine [1] | 26.8x more potent than cocaine [5] | Information not specified in search results |
| Key Selectivity Characteristic | Less potent as a serotonin reuptake inhibitor [1] | Relatively balanced reuptake inhibitor (D/N/S) [2] | Markedly high affinity for SERT [3] |
| Primary Research Application | Mapping DAT in the brain; alternative to cocaine in animal studies [1] | Studied for cocaine addiction therapy (preclinical) [2] | Mapping DAT/SERT in brain; SPECT imaging for Parkinson's disease [3] |
The data in the table is largely derived from in vitro binding and uptake inhibition assays using rat brain tissues, which measure a compound's affinity for transporter proteins [2] [4]. Here is the context for some key findings:
The following diagram illustrates the shared mechanism of action and key pharmacological differences for these phenyltropane analogs.
The distinct properties of each compound make them suitable for different research applications:
The table below summarizes the key pharmacological differences between Troparil and cocaine based on experimental data.
| Parameter | Cocaine | This compound (β-CPT) | Experimental Context & Notes |
|---|---|---|---|
| Primary Mechanism | Dopamine Reuptake Inhibitor (DRI) [1] | Dopamine Reuptake Inhibitor (DRI) [2] | Both increase dopamine in the synaptic cleft by blocking its reuptake [2] [3]. |
| Duration of Action | Short-lived: ~15-30 minutes (general high) [4] | "A few times longer" than cocaine [2] | This compound's carbon-carbon bond is non-hydrolyzable, unlike cocaine's ester bond, leading to longer action [2] [5]. |
| Potency (DAT) | Baseline | "A few times more potent" [2] | Potency is measured by affinity for the Dopamine Transporter (DAT). Some analogs are up to 26x more potent [6]. |
| Metabolic Stability | Rapidly hydrolyzed by plasma esterases (half-life ~1 hr) [1] | Higher stability; main metabolic step is demethylation [5] | This compound's lack of an ester linkage prevents the same rapid metabolic degradation as cocaine [2]. |
The core reason for this compound's prolonged duration lies in its molecular structure and its interaction with the dopamine transporter. The following diagram illustrates the mechanistic difference and the general experimental workflow used to study it.
When interpreting these findings, it is important to consider the following:
| Property | Description & Experimental Data |
|---|---|
| Primary Target | Dopamine Transporter (DAT) [1] |
| Mechanism of Action | Dopamine Reuptake Inhibitor (DRI) [1] |
| Relative DAT Potency | A few times more potent than cocaine as a dopamine reuptake inhibitor [1] |
| Selectivity Profile | More potent at DAT than at the serotonin transporter (SERT); its affinity for the norepinephrine transporter (NET) is cited as potentially exceeding its DAT affinity, though this requires further verification [1]. |
| Key Structural Feature | Contains a non-hydrolyzable carbon-carbon bond between the phenyl ring and tropane ring, making it a pure stimulant without local anesthetic action [1]. |
The quantitative data on Troparil's binding affinity is typically generated through standardized radioligand competition binding assays. Here is a detailed methodology based on common practices in the field, which are also reflected in the search results [2] [3].
[125I]RTI-55 or [3H]WIN 35,065-2 itself) [2] [1].IC50) is calculated. This IC50 value can then be used to determine the inhibition constant (Ki), which quantifies this compound's binding affinity for DAT [2].To fully understand this compound's action, it helps to know its target. The Dopamine Transporter (DAT) is a key protein that regulates dopamine levels in the brain.
This compound acts by binding to the central S1 substrate binding site of DAT [4] [5]. This binding stabilizes the transporter in the outward-open conformation, physically preventing dopamine from being transported back into the neuron [4]. As a result, dopamine remains in the synaptic cleft, leading to prolonged stimulation of dopamine receptors and its characteristic stimulant effects [1] [5].
This compound is a phenyltropane-based dopamine reuptake inhibitor (DRI) structurally derived from cocaine. The table below summarizes its key properties in comparison to cocaine, based on experimental data [1] [2] [3].
| Feature | This compound (WIN 35,065-2) | Cocaine |
|---|---|---|
| Primary Mechanism | Dopamine Reuptake Inhibitor (DRI) [1] | Dopamine, Serotonin, and Norepinephrine Reuptake Inhibitor [1] |
| DAT Affinity (Ki) | ~49.8 nM [3] (Other sources: 23 nM [1]) | ~241 nM [3] (Other sources: 89 nM [1]) |
| Potency (DAT) | Several times more potent than cocaine [1] [2] | Baseline potency [1] |
| SERT Affinity | Less potent [1] | More potent [1] |
| Duration of Action | Longer duration (spanning a few times longer) [1] | Shorter duration [1] |
| Key Structural Difference | Non-hydrolyzable C-C bond between phenyl and tropane rings [1] [3] | Hydrolyzable ester linkage [1] [3] |
| Local Anesthetic Effect | No (pure stimulant) [1] [2] | Yes [1] |
| Reported Cardiotoxicity | Potentially slightly less cardiotoxic [1] | Known cardiotoxicity [1] |
The legal status of this compound is ambiguous and likely varies by jurisdiction.
> Recommendation for Researchers: Due to this legal ambiguity, it is crucial to consult directly with your institution's legal department or regulatory affairs office for guidance specific to your location and research context.
This compound is primarily used in scientific research as a tool to study the dopamine transporter (DAT).
[³H]WIN 35,065-2) have been used in both human and animal studies to map the distribution and density of dopamine transporters in the brain [1].Understanding the metabolism of a substance is critical for its detection in forensic and clinical toxicology. A recent study characterized this compound's metabolism as follows [6]:
The following diagram illustrates the experimental workflow for studying this compound's metabolic fate:
This compound presents a pharmacologically interesting profile as a potent and selective dopamine reuptake inhibitor with a longer duration of action than cocaine.
| Parameter | This compound (WIN 35,065-2) | Cocaine |
|---|---|---|
| Primary Mechanism | Dopamine Reuptake Inhibitor (DRI) [1] | Dopamine Reuptake Inhibitor [1] |
| DAT Affinity (IC50 nM) | 23 ± 5 nM [1] [2] | 89 ± 4.8 nM [1] [2] |
| SERT Affinity (IC50 nM) | 1962 ± 61 nM [1] [2] | 1045 ± 89 nM [1] [2] |
| Relative DAT Potency | Several times more potent than cocaine [1] | Baseline |
| Onset of Action | Slower onset [3] | Rapid onset [3] |
| Duration of Action | Longer duration than cocaine [1] | Short duration [1] |
| Local Anesthetic Effect | No (lacks ester linkage) [1] | Yes [1] |
| Cardiotoxicity | Potentially slightly less cardiotoxic [1] | Known cardiotoxicity [1] |
| Reinforcing Strength | Data limited; related phenyltropanes show lower reinforcing strength [3] [4] | High reinforcing strength [3] [4] |
Research directly on this compound's abuse potential in humans is scarce, but studies on closely related phenyltropane analogs provide valuable insights. These compounds were designed to have a slower onset and longer duration of action, which are key factors influencing abuse liability [3] [4].
The abuse potential of stimulants like cocaine and this compound is primarily linked to their action on the brain's dopamine system. The following diagram illustrates the key molecular signaling pathway involved in cocaine use disorder, which this compound also hijacks.
The pathway highlights a key finding from recent research: chronic cocaine use increases the peptide dynorphin, which activates kappa opioid receptors (KOR). This triggers the phosphorylation of the dopamine transporter (DAT) at a specific site (threonine-53), putting it into "overdrive" and rapidly clearing dopamine from the synapse [5]. This dopamine deficiency state undermines normal reward processing and drives further drug seeking [5].
The pharmacological profile of this compound and related phenyltropanes makes them valuable tools in substance abuse research.